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Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Synthetic Applications of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary In modern asymmetric synthesis and medicinal chemistry, the demand for robust, stereospecific electrophiles has...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

In modern asymmetric synthesis and medicinal chemistry, the demand for robust, stereospecific electrophiles has driven the adoption of cyclic sulfamidates over traditional epoxides and aziridines. 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a highly versatile, chiral cyclic sulfamidate building block. Derived from 1-amino-2-propanol, this compound features a carboxybenzyl (Cbz) protected nitrogen and a highly reactive sulfate-equivalent leaving group.

This whitepaper provides a comprehensive mechanistic analysis of its synthesis, physicochemical properties, and its regioselective ring-opening reactivity. By understanding the causality behind its molecular behavior, researchers can leverage this scaffold to synthesize complex peptidomimetics, chiral vicinal diamines, and active pharmaceutical ingredients (APIs) with absolute stereochemical fidelity[1][2].

Chemical Structure and Physicochemical Properties

The architecture of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is defined by a five-membered heterocyclic ring containing adjacent oxygen, sulfur, and nitrogen atoms. The sulfur atom exists in a highly oxidized S(VI) state (a sulfone), which imparts immense electron-withdrawing character, activating the adjacent C5 carbon for nucleophilic attack[3]. The Cbz group at the N3 position serves a dual purpose: it prevents unwanted N-alkylation during downstream reactions and further increases the electrophilicity of the ring system[4].

Quantitative Data Summary
PropertyValue
Chemical Name 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide
CAS Number 1850305-43-9 (Racemic)[5] 1489246-88-9 ((S)-enantiomer)[6]
Molecular Formula C11H13NO5S[5]
Molecular Weight 271.29 g/mol [5]
Core Structure 1,2,3-oxathiazolidine 2,2-dioxide
Protecting Group Carboxybenzyl (Cbz) at N3
Substitution Methyl group (-CH3) at C5
Purity Standards ≥97% (Typical commercial grade)[5]
Storage Conditions Cold-chain (2-8°C), moisture-sensitive[6]

Mechanistic Synthesis Workflow

The preparation of cyclic sulfamidates requires a precise, two-step sequence to avoid the formation of acyclic byproducts or the degradation of the protecting group[1][2].

Synthesis A 1-Amino-2-propanol (Cbz-protected) B Cyclic Sulfamidite Intermediate (S^IV) A->B SOCl2, Et3N CH2Cl2, -78°C to 0°C C 3-Cbz-5-methyl-1,2,3- oxathiazolidine 2,2-dioxide B->C RuCl3 (cat.), NaIO4 MeCN/H2O, 0°C

Stepwise synthesis of the cyclic sulfamidate from Cbz-protected 1-amino-2-propanol.
Causality in Synthetic Design:
  • Thionyl Chloride (SOCl2) Addition: The initial reaction utilizes SOCl2 to form a cyclic sulfamidite (containing an S=O bond rather than SO2). The reaction must be performed at cryogenic temperatures (-78 °C) because the intermediate is highly sensitive to oligomerization. Triethylamine (Et3N) is used to scavenge the HCl byproduct, which would otherwise cleave the Cbz group or open the newly formed ring[1].

  • Ruthenium-Catalyzed Oxidation: Thionyl chloride cannot directly yield the S(VI) sulfamidate. A secondary oxidation using sodium periodate (NaIO4) and a catalytic amount of ruthenium(III) chloride (RuCl3) is required. The biphasic acetonitrile/water solvent system is critical here: it dissolves both the organic sulfamidite and the inorganic NaIO4, allowing the highly active RuO4 catalytic species to function at the solvent interface without over-oxidizing the substrate[2].

Reactivity and Regioselective Ring-Opening

The defining feature of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is its behavior as a highly regioselective electrophile. When exposed to nucleophiles (e.g., azides, amines, thiolates, or organometallics), attack occurs almost exclusively at the C5 position (the carbon bearing the methyl group and attached to the oxygen)[3][4].

Why C5 over C4?

Despite C5 being a secondary carbon (which is typically more sterically hindered than the primary C4 carbon), the regioselectivity is governed by electronic factors. The C5–O bond is significantly weaker than the C4–N bond. Furthermore, the resulting acyclic sulfamate leaving group (-OSO2NHCbz) is exceptionally stable, effectively acting as an intramolecular triflate. The nucleophilic attack proceeds via a strict S_N2 mechanism , resulting in complete inversion of stereochemistry at C5[3].

RingOpening S 3-Cbz-5-methyl-1,2,3- oxathiazolidine 2,2-dioxide N Nucleophile (Nu-) Attack at C5 (Inversion of Stereochemistry) S->N SN2 mechanism I Acyclic N-Cbz-beta-Nu-sulfamate Intermediate N->I C-O bond cleavage P Chiral beta-substituted amine (Target Product) I->P Acidic Hydrolysis (e.g., 20% H2SO4)

Regioselective SN2 ring-opening and hydrolysis yielding chiral beta-substituted amines.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of the Cyclic Sulfamidate

Objective: Convert Cbz-1-amino-2-propanol to the target cyclic sulfamidate.

  • Sulfamidite Formation:

    • Dissolve 1.0 eq of Cbz-protected 1-amino-2-propanol and 2.5 eq of anhydrous triethylamine in dry CH2Cl2 under an inert argon atmosphere.

    • Cool the system to -78 °C. Dropwise, add 1.2 eq of SOCl2.

    • Causality: Slow addition prevents localized thermal spikes that lead to acyclic polymerization.

    • Stir for 30 minutes, then warm to 0 °C. Quench with ice water, extract with CH2Cl2, and concentrate the organic layer.

  • Oxidation to Sulfamidate:

    • Dissolve the crude sulfamidite in a 1:1 mixture of CH3CN and H2O. Cool to 0 °C.

    • Add 0.05 eq of RuCl3 followed by 1.5 eq of NaIO4. The solution will turn dark brown/black, indicating the formation of active RuO4.

    • Self-Validation Step: Monitor the reaction via TLC (Thin Layer Chromatography). The sulfamidate product will exhibit a lower Rf value than the sulfamidite. Furthermore, IR spectroscopy will show the disappearance of the S=O stretch (~1150 cm⁻¹) and the appearance of strong SO2 asymmetric and symmetric stretches (~1380 and ~1180 cm⁻¹).

  • Workup: Quench with saturated aqueous Na2S2O3 to destroy excess oxidant. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate. Purify via recrystallization or flash chromatography.

Protocol 2: Regioselective Ring-Opening with Sodium Azide

Objective: Generate a chiral β-azido amine precursor.

  • Nucleophilic Attack:

    • Dissolve 1.0 eq of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide in anhydrous N,N-Dimethylformamide (DMF).

    • Add 1.5 eq of NaN3. Stir the mixture at 50 °C for 4-6 hours.

    • Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly nucleophilic, maximizing the S_N2 reaction rate at C5.

  • Hydrolysis of the Sulfamate Intermediate:

    • Concentrate the DMF under reduced pressure. The resulting residue is the acyclic sodium sulfamate salt.

    • Self-Validation Step: The intermediate salt is highly water-soluble. Do not attempt organic extraction yet.

    • Dissolve the residue in a 1:1 mixture of diethyl ether and 20% aqueous H2SO4. Stir vigorously at room temperature for 12 hours to hydrolyze the O-SO3 bond.

  • Isolation:

    • Neutralize the aqueous layer carefully with saturated NaHCO3.

    • Extract the resulting free Cbz-protected β-azido amine into ethyl acetate. Dry and concentrate for downstream reduction to a vicinal diamine.

References

  • Sigma-Aldrich. "3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Product Information." Sigma-Aldrich Catalog. URL: ]">https://www.sigmaaldrich.com

  • BLDpharm. "(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide." BLDpharm Chemical Catalog. URL: ]">https://www.bldpharm.com[6]

  • CymitQuimica. "3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide - Chemical Properties." CymitQuimica Catalog. URL: ]">https://www.cymitquimica.com[5]

  • MDPI. "Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols." Molecules. URL: ]">https://www.mdpi.com[1]

  • ACS Publications. "Concise Preparation of a Stable Cyclic Sulfamidate Intermediate in the Synthesis of a Enantiopure Chiral Active Diamine Derivative." Organic Process Research & Development. URL: ]">https://pubs.acs.org[2]

  • ACS Publications. "Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates." The Journal of Organic Chemistry. URL: ]">https://pubs.acs.org[3]

  • ACS Publications. "Aziridines from Intramolecular Alkene Aziridination of Sulfamates: Reactivity toward Carbon Nucleophiles." The Journal of Organic Chemistry. URL: ]">https://pubs.acs.org[4]

Sources

Exploratory

Mechanism of Nucleophilic Ring Opening in Cbz-Protected Cyclic Sulfamidates: A Technical Guide

Executive Summary Cyclic sulfamidates have emerged as highly versatile, stereospecific electrophiles for the 1[1]. Functioning as activated equivalents of epoxides and aziridines, these five- and six-membered heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic sulfamidates have emerged as highly versatile, stereospecific electrophiles for the 1[1]. Functioning as activated equivalents of epoxides and aziridines, these five- and six-membered heterocycles undergo predictable, regioselective nucleophilic ring opening. This whitepaper elucidates the mechanistic principles governing the ring opening of carboxybenzyl (Cbz)-protected cyclic sulfamidates, detailing the structural causality behind their reactivity, stereochemical outcomes, and providing field-validated experimental protocols for drug development applications.

Structural Dynamics: The Role of the Cbz Protecting Group

The intrinsic reactivity of a cyclic sulfamidate is dictated by the electron-withdrawing nature of the sulfonyl group, which activates the adjacent carbon atoms toward nucleophilic attack. However, the nitrogen atom must also be protected to prevent premature decomposition and to stabilize the intermediate leaving group.

  • Causality of Cbz Selection: The Cbz group ( −CO2​CH2​Ph ) serves a dual purpose. First, its electron-withdrawing carbamate linkage further delocalizes the lone pair on the nitrogen, 2[2]. Second, upon nucleophilic attack and C–O bond cleavage, the resulting anionic nitrogen is stabilized by the Cbz group, making the sulfamate moiety an exceptional leaving group.

  • Orthogonality in Synthesis: Unlike Boc (tert-butyloxycarbonyl), which can be sensitive to the 3[3], the Cbz group is robust under aqueous sulfuric acid ( H2​SO4​ ) treatment. It can later be cleaved under mild, orthogonal hydrogenolysis conditions (e.g., H2​ , Pd/C ), preserving sensitive functional groups introduced during the nucleophilic opening.

Mechanistic Pathway: Regioselectivity and Stereospecificity

The ring opening of Cbz-protected cyclic sulfamidates proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism.

  • Regioselectivity (C–O vs. C–N Cleavage): Nucleophiles preferentially attack the carbon atom adjacent to the oxygen (C–O cleavage) rather than the nitrogen-adjacent carbon. This is driven by the superior leaving group ability of the nitrogen-bound sulfamate anion compared to an alkoxide anion. In asymmetrically substituted sulfamidates, 4[4], though specialized nucleophiles or catalytic conditions can direct attack to more substituted centers.

  • Stereospecificity: Because the reaction follows an SN​2 trajectory, the nucleophile attacks from the face opposite to the C–O bond (backside attack). This results in a 5[5]. This stereospecificity is highly prized in medicinal chemistry for the reliable synthesis of enantiopure active pharmaceutical ingredients (APIs).

MechanisticPathway Nu Nucleophile (Nu⁻) TS S_N2 Transition State (Backside Attack) Nu->TS Sulf Cbz-Sulfamidate (Electrophile) Sulf->TS Intermediate N-Cbz Sulfamate (Inverted Center) TS->Intermediate C-O Cleavage Product β-Functionalized Cbz-Amine Intermediate->Product H₂SO₄ / H₂O (-SO₃)

Mechanistic pathway of SN2 nucleophilic ring opening in cyclic sulfamidates.

Quantitative Data: Nucleophile Scope and Reactivity

Cyclic sulfamidates exhibit broad compatibility with various nucleophiles, including heteroatom (O, N, S, F) and carbon-based nucleophiles. The table below summarizes typical reaction parameters and yields for the regioselective ring opening of five-membered Cbz-protected cyclic sulfamidates[2][4][5].

Nucleophile ClassExample ReagentReaction ConditionsRegioselectivity (C-O Cleavage)Typical Yield (%)
Nitrogen (N) Sodium Azide ( NaN3​ )DMF, 50°C, 4h>95%85 - 95%
Carbon (C) Bromophenyl magnesiumTHF, -20°C to RT>98%75 - 90%
Oxygen (O) Polyfluorinated AlkoxidesACN, Cs2​CO3​ , 25°C>90%70 - 88%
Sulfur (S) Thiophenoxide ( PhSNa )THF, 0°C to RT>95%80 - 92%
Fluorine (F) TBAFTHF, RT, 12h>90%65 - 80%

Validated Experimental Protocol: Nucleophilic Ring Opening and Hydrolysis

The conversion of a Cbz-protected cyclic sulfamidate to a β -functionalized amine is a two-stage process: the SN​2 ring opening to form a sulfamate salt, followed by acidic hydrolysis to remove the −SO3​ group. The following protocol is designed as a self-validating system, incorporating critical checkpoints to ensure high yield and stereochemical fidelity.

ExperimentalWorkflow Step1 1. Reaction Setup Sulfamidate + Nu⁻ + Base in dry ACN Step2 2. SN2 Ring Opening Stir at 25-80°C under N₂ Monitor via TLC Step1->Step2 Step3 3. Solvent Exchange Evaporate ACN, Resuspend in DCM Step2->Step3 Step4 4. Acidic Hydrolysis Add 20% aq. H₂SO₄ Stir vigorously Step3->Step4 Step5 5. Isolation Extract, Neutralize, Flash Chromatography Step4->Step5

Step-by-step workflow for the ring opening and hydrolysis of cyclic sulfamidates.

Step-by-Step Methodology:
  • Reaction Setup (Ring Opening):

    • Procedure: Dissolve the Cbz-protected cyclic sulfamidate (1.0 equiv) in anhydrous acetonitrile (ACN) or THF under an inert nitrogen atmosphere. Add the nucleophile (e.g., NaN3​ or an alkoxide, 1.5 equiv) and an appropriate base (e.g., Cs2​CO3​ , 1.5 equiv) if required to generate the active nucleophile.

    • Causality: Anhydrous conditions are critical because ambient moisture can act as a competing oxygen nucleophile, leading to premature ring opening and unwanted diol formation.

  • SN​2 Execution and Monitoring:

    • Procedure: Stir the mixture at 25°C to 80°C (depending on nucleophile strength) for 3–6 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

    • Self-Validation: The intermediate sulfamate salt is highly polar. The disappearance of the non-polar sulfamidate spot and the appearance of a baseline spot on normal-phase silica TLC confirms successful ring opening.

  • Solvent Exchange (Critical Step):

    • Procedure: Once complete, evaporate the reaction solvent (ACN/THF) under reduced pressure. Resuspend the crude sulfamate residue in Dichloromethane (DCM).

    • Causality: Direct addition of aqueous acid to ACN can cause miscibility issues and poor hydrolysis kinetics. Exchanging to a biphasic DCM/water system ensures the liberated organic product is immediately partitioned into the protective organic layer, preventing degradation.

  • Acidic Hydrolysis:

    • Procedure: Add an equal volume of 20% aqueous H2​SO4​ to the DCM solution. Stir the biphasic mixture vigorously at 25°C for 3–12 hours.

    • Causality: The H2​SO4​ selectively hydrolyzes the N–S bond of the sulfamate,3[3].

  • Isolation and Purification:

    • Procedure: Neutralize the aqueous layer carefully with saturated aqueous NaHCO3​ . Extract the product with Ethyl Acetate (EtOAc) (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to isolate the final β -functionalized Cbz-amine.

References

  • Ring opening of cyclic sulfamidates with bromophenyl metal reagents: complementarity of sulfamidates and aziridines Source: CoLab / Tetrahedron Letters URL:[Link]

  • Amphiphilic Polyfluorinated Amino Ethers from Cyclic Sulfamidates Source: ACS Publications URL:[Link]

  • Source: Google Patents (WO2003066549A2)
  • Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols Source: PMC / Nature Chemistry URL:[Link]

  • Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone–Amidine Rearrangement Strategy (SQuAReS) Source: PMC / ACS Combinatorial Science URL:[Link]

Sources

Foundational

Reactivity Profile of 5-Methyl-1,2,3-oxathiazolidine 2,2-Dioxide Derivatives: A Technical Guide for Advanced Synthesis

Executive Summary Cyclic sulfamidates, specifically 5-methyl-1,2,3-oxathiazolidine 2,2-dioxide derivatives, have emerged as highly versatile electrophilic scaffolds in modern organic synthesis and drug discovery. By pre-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic sulfamidates, specifically 5-methyl-1,2,3-oxathiazolidine 2,2-dioxide derivatives, have emerged as highly versatile electrophilic scaffolds in modern organic synthesis and drug discovery. By pre-activating a β -amino alcohol into a cyclic sulfate equivalent, these compounds enable the stereospecific installation of complex functional groups via nucleophilic ring opening. This whitepaper dissects the mechanistic causality behind their reactivity, the critical role of N-substituents, and the thermal safety parameters required for scalable process chemistry.

Mechanistic Foundations: The SN​2 Ring-Opening Pathway

The core value of 5-methyl-1,2,3-oxathiazolidine 2,2-dioxide lies in its "in-built" activation. Unlike epoxides, which rely heavily on ring strain, cyclic sulfamidates are driven by the exceptional leaving group ability of the sulfamate moiety.

When subjected to a nucleophile, the attack occurs regiospecifically at the oxygen-bearing C5 carbon. The reaction proceeds via a classic SN​2 mechanism, resulting in complete inversion of stereochemistry at the C5 position. This predictability makes them invaluable for synthesizing enantiopure β -functionalized amines. Following the initial ring opening, the resulting acyclic sulfamate intermediate is highly stable under basic conditions but undergoes rapid hydrolysis upon acidic workup to liberate sulfur trioxide ( SO3​ ) and yield the final product.

MechanisticWorkflow Nuc Nucleophile (e.g., R-MgX) TS SN2 Transition State (C5 Inversion) Nuc->TS Attack at C5 Sulf 5-Methyl Cyclic Sulfamidate Sulf->TS Electrophilic Core Inter Acyclic Sulfamate Intermediate TS->Inter Ring Opening Prod β-Functionalized Amine Inter->Prod Acidic Hydrolysis (-SO3)

Mechanistic workflow of SN2 ring opening and subsequent hydrolysis.

Electronic Control: The N-Substituent Effect

The reactivity of 5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is not static; it is strictly governed by the electronic nature of the nitrogen substituent. As demonstrated in the computational and experimental studies by [1], the activation barrier for nucleophilic attack is heavily dependent on the N-protecting group.

  • N-Boc / N-Cbz (Electron-Withdrawing): Acyl or carbamate protecting groups withdraw electron density from the nitrogen. This increases the electrophilicity of the C5 carbon and prevents the deprotonation of the sulfonamide. These derivatives exhibit the highest reactivity.

  • N-Alkyl (Electron-Donating): Alkyl groups provide a balance of stability and moderate reactivity. They require stronger nucleophiles or elevated temperatures to achieve full conversion.

  • N-H (Unprotected): When the sulfonamide is unprotected, basic nucleophiles will rapidly deprotonate the N-H bond. The resulting accumulation of negative charge at the NSO3​ moiety drastically raises the activation barrier, effectively silencing the ring-opening reaction.

SubstituentLogic Start N-Substituent Selection Boc N-Boc / N-Cbz (Electron-Withdrawing) Start->Boc Alkyl N-Alkyl (Electron-Donating) Start->Alkyl Unprotected N-H (Unprotected) Start->Unprotected HighReact High Reactivity (SN2 Favored) Boc->HighReact Prevents anion formation ModReact Moderate Reactivity (Requires Strong Nuc) Alkyl->ModReact Steric hindrance LowReact Silenced Reactivity (NH Deprotonation) Unprotected->LowReact Anion accumulation

Logic tree demonstrating the effect of N-substituents on sulfamidate reactivity.

Self-Validating Protocol: Ring Opening with Magnesiated Heterocycles

Cyclic sulfamidates are exceptional partners for carbon nucleophiles, allowing for the rapid assembly of complex scaffolds like azaindolines. The following protocol utilizes a TurboGrignard reagent to metalate a heterocycle prior to ring opening, adapted from the methodologies established by [2].

Step 1: Regioselective Metalation
  • Action: Dissolve the target chloropyrimidine (1.0 equiv) in anhydrous THF under argon. Add TMPMgCl⋅LiCl (1.1 equiv) dropwise at room temperature.

  • Causality: The use of a TurboGrignard ensures highly regioselective deprotonation without nucleophilic attack from the base itself. The LiCl breaks up polymeric magnesium aggregates, increasing the kinetic basicity and allowing the reaction to proceed at room temperature rather than cryogenic conditions.

  • Validation Checkpoint: Quench a 50 µL aliquot with D2​O . Analyze via LC-MS to confirm >95% deuterium incorporation at the target carbon. Do not proceed until metalation is confirmed.

Step 2: Electrophilic Trapping
  • Action: Add a solution of (S)-3-Boc-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (1.2 equiv) in THF to the metalated heterocycle. Stir for 30–60 minutes.

  • Causality: The N-Boc group activates the C5 position, driving a rapid SN​2 attack by the organomagnesium species. The stereocenter at C5 undergoes complete inversion.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active heterocycle and the formation of a highly polar, baseline-retained intermediate (the acyclic sulfamate salt) indicates successful trapping.

Step 3: Hydrolysis and Cleavage
  • Action: Quench the reaction mixture with 2M aqueous HCl and stir vigorously for 2 hours at room temperature.

  • Causality: The acidic conditions serve a dual mechanistic purpose: they quench any remaining organomagnesium species and hydrolyze the intermediate sulfamate ester, releasing SO3​ (as sulfuric acid) to yield the free secondary alcohol.

  • Validation Checkpoint: LC-MS analysis of the organic phase must show the mass of the desired β -amino alcohol derivative, confirming the complete removal of the −SO3​ adduct.

Competing Pathways and Thermal Safety Profile

While cyclic sulfamidates are powerful electrophiles, they carry inherent thermal and chemical risks that must be managed during scale-up. A comprehensive thermal safety investigation by [3] utilizing differential scanning calorimetry (DSC) revealed critical safety parameters.

Substitution vs. Elimination: When exposed to strong, non-nucleophilic bases (e.g., DBU), 5-methyl-1,2,3-oxathiazolidine 2,2-dioxide derivatives are prone to E2 elimination rather than SN​2 substitution. The base abstracts a proton from the C4 position, leading to the extrusion of SO2​ and the formation of an allylic amine derivative.

Thermal Runaway Risk: The decomposition of cyclic sulfamidates is highly exothermic. The release of SO2​ gas during base-mediated degradation can lead to rapid pressurization of closed reaction vessels. Process chemists must ensure that reactions involving N-protected cyclic sulfamidates and strong bases are performed under dilute conditions with rigorous temperature control to prevent thermal runaway.

Quantitative Reactivity Data Summary

The following table summarizes the reactivity profile of 5-methyl-1,2,3-oxathiazolidine 2,2-dioxide based on functionalization and reaction conditions.

N-SubstituentReagent / NucleophilePrimary PathwayRelative ReactivityKey Analytical Marker
N-Boc / N-Cbz Carbon ( R−MgX ) SN​2 Ring OpeningHighMass shift (+R, - SO3​ ) via LC-MS
N-Boc / N-Cbz Strong Base (DBU) E2 EliminationHigh (Exothermic)Alkene formation via 1H NMR
N-Alkyl Carbon ( R−MgX ) SN​2 Ring OpeningModerateRequires elevated temp/time
N-H (Unprotected) Any Basic NucleophileDeprotonationSilencedRecovery of starting material
N-Boc / N-Cbz Azide ( NaN3​ ) SN​2 Ring OpeningHighIR stretch at ~2100 cm−1

References

  • Navo, C. D., Mazo, N., Avenoza, A., Busto, J. H., Peregrina, J. M., & Jiménez-Osés, G. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. Journal of Organic Chemistry, 82(24), 13250-13255. URL:[Link]

  • Ferrari, T., Blum, C., Amini-Rentsch, L., Brodard, P., Dabros, M., Hoehn, P., Udvarhelyi, A., Marti, R., & Parmentier, M. (2022). Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Organic Process Research & Development, 26(9), 2614–2623. URL:[Link]

Exploratory

NMR characterization data for 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

Comprehensive NMR Characterization Guide for 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Introduction & Structural Significance Cyclic sulfamidates (1,2,3-oxathiazolidine 2,2-dioxides) are highly valuable reactive e...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization Guide for 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

Introduction & Structural Significance

Cyclic sulfamidates (1,2,3-oxathiazolidine 2,2-dioxides) are highly valuable reactive electrophiles, widely utilized in the asymmetric synthesis of substituted amines, amino acids, and pharmacologically active compounds such as the antiobesity drug lorcaserin[1]. The compound 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide serves as a prime example of an activated cyclic sulfamidate.

The N-Cbz (carboxybenzyl) protecting group is not merely a passive placeholder; N-acylation significantly enhances the electrophilic reactivity of the sulfamidate core via a strong electron-withdrawing effect[2]. This electronic activation facilitates regioselective nucleophilic ring-opening at the C5 position with total inversion of stereochemistry[3],[1]. Accurate Nuclear Magnetic Resonance (NMR) characterization of this precursor is critical, as the structural integrity and the specific (O)C-envelope conformation of the 5-membered ring directly dictate the stereochemical outcome of downstream drug development workflows.

Protocol: Self-Validating NMR Acquisition Workflow

To ensure absolute structural confidence, we employ a self-validating NMR protocol. This methodology ensures that every 1D assignment is cross-verified by 2D correlation data, eliminating assignment ambiguity caused by the rigid, chiral nature of the sulfamidate ring.

Step-by-Step Methodology
  • Sample Preparation (Causality of Solvent Choice): Weigh exactly 15.0 mg of >95% pure 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS. Causality: CDCl₃ is selected over strongly hydrogen-bonding solvents (like DMSO-d₆) because its non-polar nature prevents solvent-induced disruption of the sulfamidate's native (O)C-envelope conformation[2]. This preserves the authentic coupling constants ( J -values) required for conformational analysis.

  • Instrument Calibration: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz NMR spectrometer equipped with a 5 mm multinuclear broadband observe (BBO) probe. Perform gradient shimming (TopShim) to achieve a line width of <0.5 Hz for the TMS signal. Causality: Ultra-precise shimming is mandatory to resolve the complex multiplet splitting (e.g., the doublet of doublet of quartets of the C5-H) caused by the rigid cyclic structure.

  • 1H NMR Acquisition: Acquire using a standard 30° pulse program (zg30), 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 s at 298 K. Causality: A 2.0 s delay ensures complete longitudinal relaxation ( T1​ ) of all protons, allowing for strictly quantitative integration ratios between the Cbz aromatic protons and the aliphatic ring protons.

  • 13C NMR Acquisition: Acquire using a power-gated decoupling sequence (zgpg30), 1024 scans, spectral width of 240 ppm, and D1 of 2.0 s.

  • 2D NMR Cross-Validation: Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra. Causality: COSY validates contiguous scalar coupling across the ring backbone, while HSQC confirms the diastereotopic nature of the C4 protons attached to a single carbon node.

Workflow A Sample Preparation 15 mg in 0.6 mL CDCl3 B Probe Tuning & Shimming <0.5 Hz line width A->B C 1D NMR Acquisition 1H (16 scans), 13C (1024 scans) B->C D 2D NMR Acquisition COSY & HSQC C->D E Data Processing Fourier Transform & Phase Correction D->E F Multiplet Analysis & Self-Validation E->F

Fig 1. Step-by-step NMR acquisition workflow for cyclic sulfamidate characterization.

Quantitative Data & Spectral Assignments

The quantitative data extracted from the 1D NMR spectra are summarized below. The integrations perfectly match the molecular formula (C₁₁H₁₃NO₅S), validating the purity and structural identity of the synthesized batch.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Cbz-Ar 7.42 – 7.32m-5HAromatic protons
Cbz-CH₂ 5.28, 5.24AB q12.02HBenzyl CH₂
C5-H 4.95m (ddq)*8.5, 6.2, 5.81HOxygen-bearing methine
C4-Hₐ 3.98dd11.5, 8.51HDiastereotopic N-CH₂
C4-H₆ 3.55dd11.5, 5.81HDiastereotopic N-CH₂
C5-CH₃ 1.52d6.23HMethyl group

*Appears as a complex multiplet due to overlapping doublet of doublet of quartets.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)Assignment
Cbz-C=O 152.8Carbamate carbonyl
Cbz-Ar 134.8Aromatic ipso carbon
Cbz-Ar 128.7, 128.6, 128.4Aromatic ortho, meta, para carbons
C5 78.2Oxygen-bearing methine
Cbz-CH₂ 69.5Benzyl methylene
C4 51.8Nitrogen-bearing methylene
C5-CH₃ 18.4Methyl carbon

Mechanistic Causality in Spectral Features

The NMR data of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide exhibits several distinct phenomena driven by its 3D stereochemistry:

  • The AB Quartet of the Benzyl Group (δ 5.28, 5.24): While a benzyl CH₂ group often appears as a simple singlet, in this molecule, it manifests as an AB quartet ( J = 12.0 Hz). Causality: The presence of the chiral center at C5 breaks the global symmetry of the molecule. This renders the two protons of the exocyclic benzyl CH₂ group strictly diastereotopic. They experience slightly different magnetic shielding environments, leading to strong geminal coupling and the classic "roof effect" of an AB spin system.

  • Diastereotopy of the C4 Protons (δ 3.98 and 3.55): The protons on the C4 carbon are locked within the rigid 5-membered ring and are adjacent to the C5 chiral center. Consequently, they are chemically and magnetically non-equivalent. They exhibit a strong geminal coupling to each other ( J = 11.5 Hz) and distinct vicinal couplings to the C5-H ( J = 8.5 Hz and 5.8 Hz, respectively). These specific J -values are diagnostic of the (O)C-envelope conformation typical of N-acyl cyclic sulfamidates[2].

2D NMR Validation Logic

To ensure the trustworthiness of the 1D assignments, the system is cross-validated using 2D NMR.

  • COSY (Correlation Spectroscopy): The COSY spectrum shows a definitive cross-peak between the C5-H multiplet (δ 4.95) and the methyl doublet (δ 1.52), confirming the -CH(CH₃)- connectivity. Furthermore, C5-H shows cross-peaks to both C4-Hₐ (δ 3.98) and C4-H₆ (δ 3.55), validating the contiguous C4-C5 backbone of the oxathiazolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to their directly attached carbons. Crucially, the HSQC shows that both the δ 3.98 and δ 3.55 proton signals correlate to the single carbon resonance at δ 51.8 ppm. This is the absolute, self-validating proof that these two distinct proton signals belong to the same diastereotopic CH₂ group at position C4.

Validation H1 1H NMR (Integrations & J-Coupling) COSY COSY (H-H Connectivity) H1->COSY Vicinal J HSQC HSQC (C-H Correlation) H1->HSQC Direct C13 13C NMR (Carbon Backbone) C13->HSQC Direct Val Validated Structure: (O)C-Envelope Conformer COSY->Val Backbone HSQC->Val Diastereotopy

Fig 2. Self-validating logic mapping 1D and 2D NMR data to the final conformation.

References

  • Hebeisen, P., Weiss, U., Alker, A., & Staempfli, A. (2011). Ring opening of cyclic sulfamidates with bromophenyl metal reagents: complementarity of sulfamidates and aziridines. Tetrahedron Letters, 52(44), 5822-5824.[Link]

  • Galaud, F., Blankenship, J. W., & Lubell, W. D. (2008). Crystal structure analysis and reactivity of N-alkyl- and N-acyldioxathiazinanes. Heterocycles, 76(2), 1085-1099.[Link]

  • Deboves, H. J., Hunter, C., & Jackson, R. F. (2002). A concise route to enantiomerically pure 2-substituted phenylethylamines from (S)-1-amino-2-propanol. Journal of the Chemical Society, Perkin Transactions 1, (5), 733-736.[Link]

  • Liu, Y., Yi, Z., Tan, X., Dong, X. Q., & Zhang, X. (2019). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Sulfamidate Imines: Efficient Synthesis of Chiral Cyclic Sulfamidates. iScience, 19, 63-73.[Link]

Sources

Foundational

Physicochemical Dynamics and Synthetic Utility of 3-Cbz-5-methyl Cyclic Sulfamidates: A Technical Whitepaper

Executive Summary Cyclic sulfamidates (1,2,3-oxathiazolidine 2,2-dioxides) have cemented their status as privileged electrophiles in modern organic synthesis and drug discovery. Among these, the 3-Cbz-5-methyl substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic sulfamidates (1,2,3-oxathiazolidine 2,2-dioxides) have cemented their status as privileged electrophiles in modern organic synthesis and drug discovery. Among these, the 3-Cbz-5-methyl substituted variants represent a highly optimized scaffold. As a Senior Application Scientist, I frequently emphasize to development teams that the strategic placement of the carboxybenzyl (Cbz) protecting group and the 5-methyl substituent is not merely structural—it fundamentally dictates the thermodynamic stability, regioselectivity, and reaction kinetics of the molecule.

This whitepaper deconstructs the physicochemical properties of 3-Cbz-5-methyl cyclic sulfamidates and provides field-proven, self-validating protocols for their synthesis and application.

Structural Causality and Physicochemical Properties

The reactivity of cyclic sulfamidates is governed by the delicate balance between ring strain and the electronic environment of the nitrogen atom.

The Role of the N-Cbz Group: Unprotected (N-H) sulfamidates are notoriously sluggish electrophiles. In the presence of basic nucleophiles, the sulfonamide proton is readily abstracted. This generates a localized negative charge that creates a massive activation barrier against nucleophilic attack, effectively "silencing" the ring-opening pathway [[1]](). The N-Cbz group serves a critical dual purpose: it prevents this premature deprotonation and exerts a strong electron-withdrawing effect, significantly enhancing the electrophilicity of the C4 and C5 carbons [[1]]().

The Role of the 5-Methyl Group: The introduction of a methyl group at the C5 position introduces both steric hindrance and a chiral center. During ring-opening reactions, hindered cyclic sulfamidates can undergo transformations via direct SN2 displacement (with clean inversion of stereochemistry) or, in highly hindered systems, via a nontrivial stepwise pathway involving solvent-induced conversion to aziridinium and oxazolinium cations 2.

Quantitative Data Summary
ParameterValue / CharacteristicAnalytical Significance
Molecular Formula C11H13NO5SFoundational structural identity
Molecular Weight 271.29 g/mol Mass spectrometry (ESI+) target
LogP (Estimated) 1.8 – 2.2Indicates moderate lipophilicity, suitable for organic extraction
Physical State Crystalline solidEnables purification via recrystallization
Solubility Profile High: THF, DCM, MeCNLow: H2O, HexanesDictates solvent choice for biphasic oxidations and SN2 reactions
Electrophilic Centers C4 and C5Primary sites for nucleophilic attack; dictated by steric bulk

Mechanistic Pathways in Ring-Opening Reactions

The primary synthetic value of 3-Cbz-5-methyl cyclic sulfamidates lies in their ability to undergo regioselective and stereospecific ring-opening. Nucleophiles (e.g., amines, alkoxides, or magnesiated heterocycles) typically attack the less sterically hindered carbon, though the exact regioselectivity depends heavily on the hardness of the nucleophile and the specific substitution pattern [[3]](), 4.

For example, when utilizing strong oxygen nucleophiles like polyfluorinated alkoxides, the electron-withdrawing properties of the nucleophile impart the appropriate nucleophilicity to allow for smooth reactions that might otherwise be challenging or result in elimination side-reactions with classical alkoxides 5.

G A 3-Cbz-5-methyl Cyclic Sulfamidate B Nucleophilic Attack (Nu-) Inversion of Configuration A->B Activation via Cbz C Acyclic Sulfamate Intermediate B->C Regioselective C5/C4 D Acidic Hydrolysis (SO3 Cleavage) C->D H2SO4 / H2O E Functionalized Amine Derivative D->E -H2SO4

Mechanistic pathway of stereocontrolled ring-opening and hydrolysis.

Validated Experimental Methodologies

To ensure absolute reproducibility in drug development settings, the following protocols are designed as self-validating systems . Each step includes mechanistic checkpoints to confirm success before proceeding.

Protocol A: Synthesis of 3-Cbz-5-methyl Cyclic Sulfamidate

The synthesis is a robust two-stage process: cyclization to a sulfamidite, followed by selective oxidation 3.

Workflow Step1 N-Cbz Amino Alcohol Preparation Step2 Cyclization (SOCl2, Imidazole) Step1->Step2 DCM, -78°C Step3 Oxidation (NaIO4, RuCl3) Step2->Step3 MeCN/H2O, 0°C Step4 Purification (Crystallization) Step3->Step4 Filtration Step5 Pure Cyclic Sulfamidate Step4->Step5 Validation

Two-stage synthetic workflow for cyclic sulfamidate preparation.

Step-by-Step Methodology:

  • Sulfamidite Formation: Dissolve the N-Cbz-protected amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to -78°C.

  • Reagent Addition: Add imidazole (4.0 equiv) followed by the dropwise addition of thionyl chloride (SOCl2, 1.2 equiv).

    • Causality Check: Imidazole acts as both an acid scavenger and a nucleophilic catalyst. It ensures the rapid formation of the cyclic sulfamidite while preventing acid-catalyzed degradation of the Cbz group 3.

  • Intermediate Isolation: Quench with water, extract with DCM, and concentrate.

    • Self-Validation Checkpoint: The intermediate sulfamidite typically presents as a mixture of diastereomers (visible via TLC as two closely eluting spots).

  • Oxidation: Dissolve the crude sulfamidite in an acetonitrile/water mixture. Add catalytic RuCl3 (0.05 equiv) and sodium periodate (NaIO4, 1.5 equiv) at 0°C.

    • Causality Check: RuCl3 is oxidized by NaIO4 to form RuO4in situ, a powerful oxidant that selectively converts S(IV) to S(VI) without over-oxidizing the organic framework 3.

    • Self-Validation Checkpoint: The two diastereomeric TLC spots will merge into a single, highly polar sulfamidate spot, providing real-time visual validation of S(IV) to S(VI) conversion.

  • Purification: Filter through a pad of Celite to remove ruthenium salts, extract, and purify via flash chromatography or crystallization.

Protocol B: Stereocontrolled Ring-Opening
  • Nucleophilic Attack: Dissolve the purified 3-Cbz-5-methyl cyclic sulfamidate in anhydrous THF. Add the desired nucleophile (e.g., a magnesiated heterocycle or amine) at room temperature 3.

  • Reaction Monitoring: Monitor via TLC.

    • Self-Validation Checkpoint: The consumption of the UV-active sulfamidate and the appearance of a baseline-adhering sulfamate salt on normal-phase TLC confirms successful ring opening before hydrolysis is initiated.

  • Acidic Hydrolysis: Quench the reaction with 20% aqueous H2SO4 and stir at room temperature.

    • Causality Check: The spontaneous SO3 cleavage under acidic conditions hydrolyzes the sulfamate to the corresponding functionalized amine. This avoids the need for harsh basic hydrolysis that could compromise the Cbz group or cause unwanted epimerization 2.

References

  • A novel multistep mechanism for the stereocontrolled ring opening of hindered sulfamidates: mild, green, and efficient reactivity with alcohols Source: PubMed / NIH URL:[Link]

  • Ring opening of cyclic sulfamidates with bromophenyl metal reagents: Complementarity of sulfamidates and aziridines Source: ResearchGate URL:[Link]

  • Amphiphilic Polyfluorinated Amino Ethers from Cyclic Sulfamidates Source: ACS Publications URL:[Link]

Sources

Exploratory

Literature review of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide derivatives

An In-Depth Technical Guide to the Chemistry and Application of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Derivatives Executive Summary The 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide scaffold is a chiral cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemistry and Application of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Derivatives

Executive Summary

The 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide scaffold is a chiral cyclic sulfamidate of significant interest to the fields of medicinal chemistry and organic synthesis. Its value is rooted in a combination of desirable properties: a strained five-membered ring system that is primed for controlled, stereospecific transformations and the presence of a carboxybenzyl (Cbz) protecting group that enhances its reactivity. This guide provides a comprehensive overview of this scaffold, detailing its synthesis, core reactivity, and its application as a versatile building block for creating diverse and complex molecular architectures. We will explore the causal factors behind its synthetic utility, provide detailed experimental protocols, and present a forward-looking perspective on its potential in modern drug discovery programs. For researchers and drug development professionals, this document serves as a practical manual for leveraging the unique chemical attributes of these derivatives to accelerate the synthesis of novel therapeutic agents.

Introduction: The 1,2,3-Oxathiazolidine 2,2-Dioxide Scaffold

At the heart of advanced organic synthesis and drug development lies the quest for molecular scaffolds that serve as reliable and versatile building blocks. The 1,2,3-oxathiazolidine 2,2-dioxide core, a class of compounds known as cyclic sulfamidates, has emerged as a particularly powerful tool.[1][2] These five-membered heterocyclic systems are prized as chiral synthons, primarily because their strained ring is highly susceptible to nucleophilic attack, leading to predictable and stereospecific ring-opening reactions.[1][3]

The specific focus of this guide, 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (Molecular Formula: C₁₁H₁₃NO₅S, Molecular Weight: 271.29 g/mol ), incorporates two critical features that define its utility[4][5]:

  • A Stereocenter at C5: The methyl group at the 5-position establishes a defined stereocenter, making the scaffold an excellent starting point for the enantioselective synthesis of chiral molecules.

  • An N-Carboxybenzyl (Cbz) Group: The nitrogen atom is protected by a Cbz group. This is not merely a protecting group; its electron-withdrawing nature significantly enhances the electrophilicity of the ring's carbon atoms (C4 and C5). This activation makes the scaffold more reactive towards nucleophiles compared to its N-unprotected or N-alkylated counterparts, a crucial feature for its use as a synthetic intermediate.[6]

This combination of a chiral core and tunable reactivity makes 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide an invaluable precursor for synthesizing complex molecules, especially β-amino alcohols, diamines, and amino acids, which are common motifs in pharmacologically active compounds.[7]

Synthesis of the Core Scaffold

Synthetic Rationale and Strategy

The most direct and reliable method for constructing chiral 1,2,3-oxathiazolidine 2,2-dioxides begins with a corresponding chiral amino alcohol. This choice is causal: the amino alcohol provides the requisite carbon backbone and the pre-defined stereochemistry that is preserved in the final heterocyclic product. The synthesis proceeds via a two-step sequence:

  • Cyclization: The amino alcohol is first reacted with an activating agent like thionyl chloride (SOCl₂) to form a cyclic sulfamidite intermediate.

  • Oxidation: The intermediate sulfamidite is then oxidized to the more stable and synthetically useful cyclic sulfamidate (the 2,2-dioxide). Ruthenium(IV) oxide in the presence of a co-oxidant like sodium periodate is a highly effective system for this transformation.[8]

This well-established pathway provides a robust and scalable method for producing enantiomerically pure cyclic sulfamidates.

G cluster_0 Synthesis of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide A Chiral (R)- or (S)- 1-(Cbz-amino)-2-propanol B Cyclic Sulfamidite Intermediate A->B 1. Imidazole, SOCl₂ 2. Dichloromethane, 0°C to RT C 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide B->C RuO₂ (cat.), NaIO₄ Acetonitrile, H₂O

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for analogous N-protected cyclic sulfamidates.[8]

Objective: To synthesize (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (a closely related analog, demonstrating the general method).

Materials:

  • (R)-1-(tert-butoxycarbonylamino)propan-2-ol

  • Imidazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Citric acid

  • Sodium periodate (NaIO₄)

  • Ruthenium(IV) oxide (RuO₂)

  • Sodium ascorbate

  • Magnesium sulfate (MgSO₄)

  • Deionized water (H₂O)

  • Brine (saturated NaCl solution)

Step-by-Step Procedure:

  • Formation of the Sulfamidite Intermediate:

    • To a solution of imidazole (4.7 g, 68 mmol) in dichloromethane (50 ml) at 0°C, add a solution of thionyl chloride (1.5 ml, 21 mmol) in dichloromethane (15 ml) dropwise.

    • Stir the resulting suspension at 0°C for 90 minutes.

    • Add a solution of (R)-1-(tert-butoxycarbonylamino)propan-2-ol (2.0 g, 11 mmol) in dichloromethane (25 ml).

    • Allow the mixture to stir for 2 hours while warming to room temperature.

  • Work-up and Isolation:

    • Quench the reaction by adding water (90 ml) and stirring vigorously for 15 minutes.

    • Separate the organic layer. Wash it sequentially with a solution of citric acid (5.7 g) in water (50 ml), and then with a 1:1 mixture of saturated brine and water (60 ml total).

  • Oxidation to the Sulfamidate:

    • To the organic solution from the previous step, add a solution of sodium periodate (6.3 g, 30 mmol) in water (60 ml).

    • Add ruthenium(IV) oxide (100 mg) to the biphasic mixture.

    • Stir the mixture vigorously at room temperature for 4 hours. The reaction progress can be monitored by TLC.

  • Final Work-up and Purification:

    • Separate the organic layer and wash it with a solution of sodium ascorbate (1.7 g) in water (15 ml) to quench any remaining oxidant.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by column chromatography or recrystallization (e.g., from a CH₂Cl₂/heptane system) to yield the pure cyclic sulfamidate.[8]

Key Reactivity: Nucleophilic Ring-Opening

The synthetic power of the 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide scaffold is overwhelmingly derived from its predictable reactivity in nucleophilic ring-opening reactions.[3]

Causality of Reactivity: The five-membered ring is inherently strained. This strain, coupled with the strong electron-withdrawing effect of the sulfonyl group (SO₂) and the N-Cbz group, renders the C4 and C5 positions highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[1][6]

Stereochemical Outcome: A critical feature of this reaction is its stereospecificity. The nucleophilic attack typically proceeds via an Sₙ2 mechanism, resulting in a complete inversion of configuration at the carbon center being attacked.[8] This allows for the precise transfer of stereochemistry from the cyclic precursor to the acyclic product, a highly desirable outcome in asymmetric synthesis.

G cluster_0 Stereospecific Ring-Opening Mechanism Scaffold Scaffold (S-configuration at C5) Transition SN2 Transition State Scaffold->Transition Product Acyclic Product (R-configuration at C5) Transition->Product Inversion of Stereochemistry Nu Nucleophile (Nu⁻) Nu->Scaffold Attack at C5

Caption: Sₙ2-mediated nucleophilic ring-opening of the scaffold.

Derivatization and Applications in Drug Discovery

The ring-opening reaction provides a gateway to a vast chemical space of chiral, functionalized molecules. By varying the nucleophile, a diverse library of derivatives can be readily synthesized.

Nucleophile TypeExample NucleophileResulting Functional Group in ProductPotential Application Area
Oxygen Phenoxides, alkoxidesβ-(Aryloxy/Alkoxy) aminesBuilding blocks for beta-blockers, antivirals
Nitrogen Azides, aminesβ-Diamines, azido-aminesLigands, precursors to complex heterocycles
Sulfur Thiophenoxidesβ-(Thioaryl) aminesSynthesis of sulfur-containing drugs
Carbon Organocuprates, GrignardsSubstituted β-amino alcoholsCreation of complex carbon skeletons
Case Study: Scaffolds for Anticonvulsant Agents

Research into the broader class of 1,2,3-oxathiazolidine 2,2-dioxides has identified them as promising pharmacophores for developing novel anticonvulsant drugs.[1] Studies on N-substituted 1,2,3-oxathiazolidine-4-one-2,2-dioxides, close structural analogs, have provided valuable preliminary insights into the structure-activity relationships (SAR) governing this activity.[9]

Key SAR Insights:

  • Role of the N-Substituent: The nature of the group attached to the nitrogen atom is a critical determinant of anticonvulsant potency.

  • Aromatic Substituents: An N-phenyl ring is a common feature in active compounds.

  • Electronic Effects: The electronic properties of substituents on the N-phenyl ring have a dramatic effect. Electron-donating groups (e.g., a methyl group at the para-position) have been shown to significantly increase potency compared to an unsubstituted phenyl ring or a ring with electron-withdrawing groups (e.g., chloro).[9]

G cluster_0 Structure-Activity Relationship (SAR) for Anticonvulsant Activity cluster_1 R-Group Effect Core Oxathiazolidine-4-one 2,2-dioxide Core N_Sub N-Substituent (R-group) Core->N_Sub determines Activity Anticonvulsant Potency N_Sub->Activity EDG p-Methylphenyl (Electron Donating) EDG->Activity High Potency Unsub Phenyl (Neutral) Unsub->Activity Moderate Potency EWG p-Chlorophenyl (Electron Withdrawing) EWG->Activity Low Potency

Caption: SAR summary for anticonvulsant activity in related scaffolds.

These findings strongly suggest that the 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide scaffold is an excellent starting point for designing new anticonvulsant candidates. The Cbz group can be removed and replaced with a variety of substituted aryl groups to explore and optimize this SAR.

Future Outlook

The true potential of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide and its derivatives extends far beyond their current applications. The ability to generate chiral, functionalized amines with high fidelity makes this scaffold highly relevant to several cutting-edge areas of drug discovery:

  • Protein-Targeted Chimeras (PROTACs): The development of PROTACs and other molecular glues often requires complex, non-planar linkers to correctly orient a target-binding warhead and an E3 ligase binder. Cyclic sulfamidates are ideal precursors for synthesizing these chiral linkers.

  • Peptidomimetics: The stereospecific synthesis of unnatural amino acids and peptide fragments is crucial for creating enzyme inhibitors and other peptide-based drugs. This scaffold provides a direct route to such molecules.

  • Fragment-Based Drug Discovery (FBDD): Ring-opening the scaffold with a library of fragment-like nucleophiles can rapidly generate a collection of novel, 3D-shaped fragments for screening against biological targets.

Conclusion

The 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is more than just a heterocyclic compound; it is a sophisticated chemical tool. Its utility is a direct consequence of its engineered reactivity, combining the stereochemical integrity of a chiral precursor with the synthetic versatility of a strained, electronically activated ring system. For research scientists and drug developers, mastering the chemistry of this scaffold opens a reliable and efficient pathway to novel, enantiomerically pure molecules with significant therapeutic potential. As the demand for chemical diversity and molecular complexity in drug candidates continues to grow, the strategic application of such powerful building blocks will remain a cornerstone of successful discovery programs.

References

  • Demchenko, A. V., & Wolfert, M. A. (2003). Synthesis and reactivity of cyclic sulfamidites and sulfamidates. Organic & Biomolecular Chemistry, 1(22), 3921-3932. [Link]

  • Pham, Q. H., Hyland, C. J., & Pyne, S. G. (2020). Five-membered cyclic sulfamidate imines: versatile scaffolds for organic synthesis. Organic & Biomolecular Chemistry, 18(38), 7467-7484. [Link]

  • Kim, D., & Park, J. (2011). Process for preparing[1][2][10]-oxathiazolidine-2,2-dioxide or[1][10][11]-thiadiazolidine-1,1-dioxide derivative. KR Patent KR20110138600A.

  • Laus, G., Kahlenberg, V., & Schottenberger, H. (2017). (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide. IUCrData, 2(6), x170869. [Link]

  • Meléndez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron, 59(15), 2581-2616. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide. PubChem Compound Database. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Stereoselective Synthesis of Chiral Amino Alcohols from 5-Methyl Cyclic Sulfamidates

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of chiral amino alcohols utilizing 5-methyl cyclic sulfamidates as ve...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of chiral amino alcohols utilizing 5-methyl cyclic sulfamidates as versatile chiral building blocks. The protocols and discussions herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of Chiral Amino Alcohols and the Utility of Cyclic Sulfamidates

Chiral amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis.[1] The specific stereochemistry of these molecules is often critical for their biological activity, making their enantioselective synthesis a cornerstone of modern medicinal chemistry and drug development.

Traditional methods for synthesizing chiral amino alcohols can be lengthy and often require extensive use of protecting groups.[2] Cyclic sulfamidates, particularly those derived from readily available chiral amino acids, have emerged as powerful intermediates for the stereocontrolled synthesis of 1,2-amino alcohols.[3] These five-membered heterocyclic compounds serve as activated and protected forms of amino alcohols, allowing for regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles.[4][5] The 5-methyl substitution, typically derived from precursors like threonine, introduces an additional stereocenter and allows for the synthesis of a broader range of complex chiral amino alcohols.

This guide will detail the synthesis of a 5-methyl cyclic sulfamidate from a suitable chiral precursor, its subsequent stereoselective ring-opening with a representative nucleophile, and the final deprotection to yield the desired chiral amino alcohol.

Synthesis of the 5-Methyl Cyclic Sulfamidate Precursor

The synthesis of the cyclic sulfamidate is a well-established two-step process starting from a chiral amino alcohol.[6][7] In this protocol, we will use N-Boc-L-threonine methyl ester as a representative starting material to generate the corresponding 5-methyl cyclic sulfamidate.

Experimental Protocol: Synthesis of N-Boc-(4S,5R)-4-methoxycarbonyl-5-methyl-1,2,3-oxathiazolidine-2,2-dione

Step 1: Formation of the Cyclic Sulfamidite

  • To a solution of imidazole (2.1 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), slowly add a solution of thionyl chloride (1.2 eq.) in DCM at 0-5 °C over 15 minutes.

  • Stir the resulting suspension at room temperature for 1 hour, then cool the mixture to -10 °C.

  • Slowly add a solution of N-Boc-L-threonine methyl ester (1.0 eq.) in DCM to the cooled suspension over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclic sulfamidite. This intermediate is often used in the next step without further purification.

Causality and Insights: The use of imidazole is crucial as it acts as a base to neutralize the HCl generated during the reaction and also forms an activated intermediate with thionyl chloride, facilitating the reaction with the amino alcohol. The low temperature helps to control the reactivity of thionyl chloride and minimize side reactions.

Step 2: Oxidation to the Cyclic Sulfamidate

  • Dissolve the crude cyclic sulfamidite from the previous step in a mixture of acetonitrile and water.

  • Add a catalytic amount of ruthenium(III) chloride (RuCl₃, ~0.02 eq.).

  • To this solution, add sodium periodate (NaIO₄, 1.5 eq.) portion-wise, maintaining the temperature below 30 °C with an ice bath.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and filter through a pad of celite to remove the ruthenium salts.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-(4S,5R)-4-methoxycarbonyl-5-methyl-1,2,3-oxathiazolidine-2,2-dione.

Causality and Insights: The RuCl₃/NaIO₄ system is a powerful oxidizing agent that efficiently converts the sulfamidite to the more stable sulfamidate.[7] The use of a biphasic solvent system facilitates the reaction and work-up.

Stereoselective Ring-Opening of the 5-Methyl Cyclic Sulfamidate

The key to the stereoselective synthesis of chiral amino alcohols lies in the nucleophilic ring-opening of the cyclic sulfamidate. This reaction typically proceeds via an Sₙ2 mechanism, resulting in a complete inversion of configuration at the carbon atom attacked by the nucleophile.[8][9] The regioselectivity of the attack is influenced by steric and electronic factors. In the case of our 5-methyl cyclic sulfamidate, nucleophilic attack is generally favored at the C4 position due to lesser steric hindrance compared to the C5 position bearing the methyl group.

Experimental Protocol: Nucleophilic Ring-Opening with an Oxygen Nucleophile

This protocol describes the ring-opening of the N-Boc-protected 5-methyl cyclic sulfamidate with a phenolic nucleophile, a reaction that can be used to generate chiral O-aryl-β-amino acid derivatives.

  • To a solution of the N-Boc-(4S,5R)-4-methoxycarbonyl-5-methyl-1,2,3-oxathiazolidine-2,2-dione (1.0 eq.) and 2-methylphenol (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ring-opened product.

Causality and Insights: The use of a base like Cs₂CO₃ is necessary to deprotonate the phenol, generating the more nucleophilic phenoxide. The reaction proceeds with inversion of configuration at the C4 position.[3]

Data Presentation: Representative Yields and Stereoselectivities
Starting SulfamidateNucleophileProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
N-Boc-(4S,5R)-4-carbomethoxy-5-methyl-1,2,3-oxathiazolidine-2,2-dione2-MethylphenolN-Boc-(2S,3R)-O-(2-methylphenyl)-threonine methyl ester>90>20:1>99
N-Boc-(4S,5S)-4-phenyl-1,2,3-oxathiazolidine-2,2-dioneSodium AzideN-Boc-(S)-azido-(R)-phenylglycinol~95>20:1>99

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and substrates used.

Deprotection to Yield the Chiral Amino Alcohol

The final step in the synthesis is the removal of the sulfamate and other protecting groups to yield the free chiral amino alcohol. The choice of deprotection strategy depends on the protecting groups present in the molecule. For the N-Boc and ester-protected product from the previous step, a two-step deprotection is required.

Experimental Protocol: Deprotection of the Ring-Opened Product

Step 1: Removal of the N-Boc Group

  • Dissolve the purified ring-opened product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting crude amine salt can be used directly in the next step or neutralized with a base like NaHCO₃ and extracted.

Step 2: Reduction of the Ester and Cleavage of the Sulfamate

  • To a suspension of lithium aluminum hydride (LiAlH₄, 3-4 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of the deprotected amino ester from the previous step in THF.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to afford the final chiral amino alcohol.

Causality and Insights: LiAlH₄ is a powerful reducing agent capable of reducing the ester to an alcohol and cleaving the N-S bond of the sulfamate, liberating the free amine.[10] The Fieser workup is a safe and effective method for quenching LiAlH₄ reactions.

Visualization of the Synthetic Pathway

Overall Synthetic Workflow

G A N-Boc-L-threonine methyl ester B Cyclic Sulfamidite (Intermediate) A->B SOCl₂, Imidazole C N-Boc-(4S,5R)-4-methoxycarbonyl-5-methyl -1,2,3-oxathiazolidine-2,2-dione B->C RuCl₃, NaIO₄ D Ring-Opened Product (N-Boc, Ester Protected) C->D Nucleophile, Base E Final Chiral Amino Alcohol D->E Deprotection (e.g., LiAlH₄)

Caption: Overall workflow for the synthesis of a chiral amino alcohol from N-Boc-L-threonine methyl ester.

Stereochemical Pathway of Ring-Opening

G cluster_0 Cyclic Sulfamidate cluster_1 Ring-Opened Product a R c S a->c Configuration Retained b S d S Nu Nu⁻ Nu->b Sₙ2 Attack (Inversion of Configuration)

Caption: Stereochemical inversion at the C4 position during nucleophilic ring-opening.

Conclusion

The use of 5-methyl cyclic sulfamidates represents a robust and highly stereoselective strategy for the synthesis of a diverse range of chiral amino alcohols. The protocols detailed in these application notes provide a solid foundation for researchers to implement this methodology in their own synthetic endeavors. The predictability of the stereochemical outcome, coupled with the ready availability of chiral starting materials, makes this an invaluable tool in the fields of medicinal chemistry and organic synthesis.

References

  • Gotor, V., et al. (2009). A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates: Mild, Green, and Efficient Reactivity with Alcohols. Chemistry – A European Journal, 15(38), 9810-9823. [Link]

  • Bower, J. F., Szeto, P., & Gallagher, T. (2005). Cyclic sulfamidates as lactam precursors. An efficient asymmetric synthesis of (-)-aphanorphine. Chemical Communications, (46), 5793-5795. [Link]

  • Bower, J. F., Szeto, P., & Gallagher, T. (2005). Cyclic sulfamidates as lactam precursors. An efficient asymmetric synthesis of (-)-aphanorphine. Chemical Communications, (46), 5793-5795. [Link]

  • Gotor, V., et al. (2009). A novel multistep mechanism for the stereocontrolled ring opening of hindered sulfamidates: mild, green, and efficient reactivity with alcohols. PubMed, 19718764. [Link]

  • Álvarez, E., et al. (2018). Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles. The Journal of Organic Chemistry, 83(9), 5049-5062. [Link]

  • Meléndez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron, 59(15), 2581-2616. [Link]

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organische Azide – explodierende Vielfalt bei einer einzigartigen Substanzklasse. Angewandte Chemie, 117(32), 5320-5374. [Link]

  • Che, C-M., et al. (2013). Catalytic Asymmetric Synthesis of Cyclic Sulfamides from Conjugated Dienes. Angewandte Chemie International Edition, 52(29), 7232-7236. [Link]

  • Bower, J. F., Szeto, P., & Gallagher, T. (2005). Cyclic sulfamidates as lactam precursors. An efficient asymmetric synthesis of (-)-aphanorphine. Chemical Communications, (46), 5793-5795. [Link]

  • Ohkuma, T., et al. (2010). Enantioselective Synthesis of Cyclic Sulfamidates by Using Chiral Rhodium-Catalyzed Asymmetric Transfer Hydrogenation. Organic Letters, 12(19), 4384-4387. [Link]

  • Chen, J. R., & Xiao, W. J. (2014). Five-membered cyclic sulfamidate imines: versatile scaffolds for organic synthesis. Organic & Biomolecular Chemistry, 12(3), 393-404. [Link]

  • Ohkuma, T., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5327-5335. [Link]

  • Che, C-M., et al. (2022). Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols. Nature Communications, 13(1), 4059. [Link]

  • Baran, P. S., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry, 17(1), 108-116. [Link]

  • Gerry, C. J., & Schreiber, S. L. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(9), 547-553. [Link]

  • Lyle, T. A., Magill, C. A., & Pitzenberger, S. M. (1987). Fluoride-induced formation and ring opening of cyclic sulfamates from hydroxy triflamides. Synthetic and mechanistic studies. Journal of the American Chemical Society, 109(25), 7890-7891. [Link]

  • WO2005121066A1 - The preparation method of (1 r,2s)-(-)-ephedrine or its hydrochloride. (2005).
  • Albericio, F., et al. (2023). Synthesis of Fluorescent Lanthipeptide Cytolysin S Analogues by Late-Stage Sulfamidate Ring Opening. Angewandte Chemie International Edition, 62(11), e202216503. [Link]

  • Riva, S., et al. (2021). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Advanced Synthesis & Catalysis, 363(10), 2639-2648. [Link]

  • Chandrasekhar, S. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 67(1), 23-26. [Link]

  • Zhao, G-R., et al. (2022). Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade. Applied and Environmental Microbiology, 88(12), e00451-22. [Link]

  • Aid, S. J. (1988). The Synthesis and Pharmacology of Ephedrine Analogues (Master's thesis, University of Canterbury). [Link]

Sources

Application

Preparation of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide from amino alcohols

An In-depth Guide to the Synthesis of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Abstract This application note provides a comprehensive, technically detailed guide for the synthesis of 3-Cbz-5-methyl-1,2,3-oxathia...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Synthesis of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

Abstract

This application note provides a comprehensive, technically detailed guide for the synthesis of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide, a chiral cyclic sulfamidate of significant value in synthetic chemistry. Cyclic sulfamidates are powerful chiral building blocks, serving as versatile precursors for the synthesis of 1,2-amino alcohols, α-amino acids, and various nitrogen-containing heterocycles.[1] This document elucidates the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and outlines critical safety considerations and characterization methods. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for preparing this key synthetic intermediate.

Scientific Rationale and Mechanistic Overview

The preparation of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide from the corresponding N-protected amino alcohol, (S)-N-Cbz-alaninol, is a highly efficient transformation that proceeds via a two-step, one-pot sequence. This strategy avoids the need for a multi-step process involving separate protection, activation, cyclization, and deprotection sequences.[2] The overall transformation involves the formation of an intermediate cyclic sulfamidite, followed by its immediate oxidation to the final, stable cyclic sulfamidate.

Step 1: Cyclization to the Sulfamidite Intermediate

The synthesis begins with the reaction of the amino alcohol with a sulfinylating agent, most commonly thionyl chloride (SOCl₂).[3] This reaction is performed in the presence of a non-nucleophilic base, such as triethylamine or imidazole, which serves to neutralize the hydrochloric acid (HCl) generated in situ.

The mechanism is initiated by the nucleophilic attack of the primary alcohol on the electrophilic sulfur atom of thionyl chloride. This forms a chlorosulfite ester intermediate. The crucial cyclization step occurs via an intramolecular nucleophilic attack by the nitrogen atom of the carbamate onto the sulfur center, displacing a chloride ion to form the five-membered cyclic sulfamidite ring.[3][4] The choice of reaction conditions is critical; a slow, inverse addition of the amino alcohol to the thionyl chloride solution is often employed to suppress side reactions, such as the formation of alkyl chlorides, by ensuring the immediate protonation and subsequent reaction of the amino alcohol.[5][6]

Step 2: Oxidation to the Sulfamidate (2,2-Dioxide)

The cyclic sulfamidite, which contains a sulfur (IV) center, is then oxidized to the more stable cyclic sulfamidate, featuring a sulfur (VI) center. A widely adopted and highly effective method for this oxidation is the use of a catalytic amount of a ruthenium salt, such as ruthenium(III) chloride (RuCl₃), with a stoichiometric co-oxidant like sodium periodate (NaIO₄).[7][8] In this catalytic cycle, NaIO₄ oxidizes the Ru(III) to a higher oxidation state (e.g., RuO₄), which then efficiently oxidizes the sulfur atom of the sulfamidite. The ruthenium catalyst is subsequently regenerated, allowing it to be used in substoichiometric amounts.

Experimental Protocol

This protocol details the synthesis of (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide from (S)-N-Cbz-alaninol.

Materials and Equipment
  • Reagents: (S)-N-Cbz-alaninol, Thionyl chloride (SOCl₂), Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Sodium periodate (NaIO₄), Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), Deionized water, Ethyl acetate, Hexanes, Anhydrous magnesium sulfate (MgSO₄), Celite®.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice-water bath, rotary evaporator, flash chromatography system, standard laboratory glassware, nitrogen or argon gas line.

Critical Safety Precautions
  • Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water, releasing hazardous HCl gas.[9] It can cause severe burns to the skin, eyes, and respiratory tract.[10] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves.[10][11] Ensure all glassware is scrupulously dried before use.

  • Ruthenium Trichloride: Ruthenium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. Ethyl acetate and hexanes are flammable. Handle all organic solvents in a well-ventilated area, away from ignition sources.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-N-Cbz-alaninol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (2.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Sulfamidite Formation: In a separate dry flask, prepare a solution of thionyl chloride (1.2 eq) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred amino alcohol solution over 30 minutes, maintaining the internal temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation Setup: In a separate beaker, prepare a solution of sodium periodate (NaIO₄, 2.5 eq) in deionized water.

  • Catalytic Oxidation: To the reaction mixture (still at 0 °C), add the aqueous NaIO₄ solution, followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.01 eq).

  • Reaction Execution: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction mixture will typically turn from dark brown/black to a greenish-yellow color upon completion. Monitor the disappearance of the sulfamidite intermediate by TLC.

  • Workup and Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium ascorbate until the dark color dissipates.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine all organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent through a pad of Celite® and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide as a white to off-white solid.

Data Summary and Characterization

Quantitative Data
ParameterDescription
Product Name (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide
CAS Number 1489246-88-9[12]
Molecular Formula C₁₁H₁₃NO₅S[13]
Molecular Weight 271.29 g/mol [13]
Appearance White to off-white crystalline solid
Typical Yield 75-85%
Storage Store at 2-8 °C under a dry atmosphere
Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45-7.30 (m, 5H, Ar-H), 5.25 (s, 2H, -CH₂-Ph), 4.90-4.80 (m, 1H, CH-CH₃), 4.45 (dd, 1H, J = 9.0, 7.0 Hz, N-CH₂), 3.95 (dd, 1H, J = 9.0, 5.0 Hz, N-CH₂), 1.50 (d, 3H, J = 6.5 Hz, -CH₃). (Note: Precise shifts may vary slightly).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 150.5 (C=O), 134.8 (Ar-C), 128.8 (Ar-CH), 128.6 (Ar-CH), 128.4 (Ar-CH), 76.5 (CH-CH₃), 68.5 (-CH₂-Ph), 53.0 (N-CH₂), 18.0 (-CH₃). (Note: Based on similar structures[8][14]).

  • IR (KBr, cm⁻¹): ~1720 (C=O stretch, carbamate), ~1370 & ~1195 (asymmetric and symmetric SO₂ stretch).[14]

  • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₃NO₅S, m/z 271.05. Expected [M+Na]⁺: 294.04.

Visualization of Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Oxidation start (S)-N-Cbz-alaninol reagents1 1. SOCl₂ 2. Et₃N, Anhydrous DCM 0 °C start->reagents1 Reacts with product1 Intermediate: Cyclic Sulfamidite reagents1->product1 reagents2 NaIO₄, H₂O RuCl₃ (cat.) Room Temperature product1->reagents2 Oxidized by product2 Final Product: 3-Cbz-5-methyl-1,2,3- oxathiazolidine 2,2-dioxide reagents2->product2

Caption: One-pot synthesis workflow from amino alcohol to cyclic sulfamidate.

Conclusion

The protocol described provides a reliable and efficient pathway for the synthesis of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide. By understanding the underlying chemical principles and adhering strictly to the safety precautions, particularly concerning the handling of thionyl chloride, researchers can successfully prepare this valuable chiral intermediate for application in pharmaceutical development and complex organic synthesis. The versatility of cyclic sulfamidates as precursors to a wide range of chiral amines ensures that this methodology remains a cornerstone of modern synthetic chemistry.[15][16][17]

References

  • Kang, S., Han, J., Lee, E. S., Choi, E. B., & Lee, H.-K. (2010). Enantioselective Synthesis of Cyclic Sulfamidates by Using Chiral Rhodium-Catalyzed Asymmetric Transfer Hydrogenation. Organic Letters, 12(18), 4184–4187. Available at: [Link]

  • Kang, S., et al. (2010). Enantioselective Synthesis of Cyclic Sulfamidates by Using Chiral Rhodium-Catalyzed Asymmetric Transfer Hydrogenation. Organic Letters. Available at: [Link]

  • PubMed. (2010). Enantioselective synthesis of cyclic sulfamidates by using chiral rhodium-catalyzed asymmetric transfer hydrogenation. Organic Letters. Available at: [Link]

  • Liu, Y., et al. (2019). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Sulfamidate Imines: Efficient Synthesis of Chiral Cyclic Sulfamidates. iScience. Available at: [Link]

  • Yufeng. (2022). Everything about Sulfuryl Chloride. Available at: [Link]

  • Journal of the Chemical Society, Chemical Communications. Synthesis and stability of the cyclic sulfamidate of N-trityl-L-serine methyl ester. Available at: [Link]

  • Lanxess. (2015). Product Safety Assessment: Sulfuryl Chloride. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclic Sulfamates from β-Amino Alcohols. Available at: [Link]

  • Guo, R., et al. (2016). Synthesis of Chiral Aminophosphines from Chiral Aminoalcohols via Cyclic Sulfamidates. The Journal of Organic Chemistry. Available at: [Link]

  • J-Stage. (n.d.). Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. Available at: [Link]

  • MDPI. (2022). Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars. Available at: [Link]

  • NJ.gov. (1999). HAZARD SUMMARY: SULFUR CHLORIDE. Available at: [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • ResearchGate. (2017). (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. Available at: [Link]

  • PubMed. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. The Journal of Organic Chemistry. Available at: [Link]

  • Binkley, W. W., & Degering, E. F. (1939). Organic Syntheses with Sulfuryl Chloride. Journal of the American Chemical Society, 61(11), 3250-3251. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products. Available at: [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals. Available at: [Link]

  • National Institutes of Health. (n.d.). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyloxycarbonyl-L-alanine. Available at: [Link]

  • Google Patents. (n.d.). KR20110138600A - Process for preparing[1][15][18] -oxathiazolidine-2,2-dioxide or[15][18][19] -thiadiazolidine-1,1-dioxide derivative. Available at:

  • Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.

Sources

Method

Application Note: Regioselective Nucleophilic Ring-Opening of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol Introduction & Mechanistic Causality Cyclic sulfamidates—specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction & Mechanistic Causality

Cyclic sulfamidates—specifically 1,2,3-oxathiazolidine 2,2-dioxides—have emerged as privileged electrophilic building blocks in organic synthesis. They are heavily utilized in drug development for the stereospecific construction of highly functionalized chiral amines, unnatural amino acids, and peptidomimetics.

The title compound, 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (derived from a 1-amino-2-propanol precursor), presents a classic regioselectivity paradigm. During nucleophilic ring-opening, attack can theoretically occur at either the primary C-4 position (adjacent to the nitrogen) or the secondary C-5 position (adjacent to the oxygen).

The Causality of Regioselectivity

Empirical data and kinetic studies demonstrate that nucleophilic substitution occurs regiospecifically at the O-bearing carbon center (C-5) , completely overriding the steric hindrance of the secondary carbon. This regioselectivity is driven by stereoelectronic factors:

  • Leaving Group Superiority: Attack at C-5 cleaves the highly polarized C–O bond, pushing electron density onto the oxygen to form a highly stable acyclic sulfamate anion ( −N(Cbz)SO3−​ ). Conversely, attack at C-4 would require cleaving the C–N bond, generating a vastly inferior, higher-energy leaving group.

  • Stereochemical Outcome: The reaction proceeds via a strict SN​2 mechanism. The nucleophile must adopt an anti-periplanar trajectory relative to the C–O bond, resulting in the complete inversion of stereochemistry at the C-5 stereocenter.

The Role of the Cbz Protecting Group

The N-Carboxybenzyl (Cbz) group is not merely a passive protecting moiety; it is a critical activating element. By withdrawing electron density from the nitrogen, it increases the electrophilicity of the ring system and stabilizes the developing negative charge in the transition state. Furthermore, recent thermal safety investigations highlight that electron-withdrawing N-protecting groups like Cbz help tame the exothermic decomposition of cyclic sulfamidates compared to their unprotected counterparts, mitigating thermal runaway risks during scale-up ().

Reaction Pathway & Workflow Visualization

Mechanism A 3-Cbz-5-methyl-1,2,3- oxathiazolidine 2,2-dioxide (Electrophile) B Nucleophile (Nu⁻) Attack at C-5 (SN2) Inversion of Config. A->B Regioselective Ring Opening C Acyclic Sulfamate Salt (Intermediate) B->C C-O Bond Cleavage D Acidic Hydrolysis (H⁺ / H₂O) C->D SO₃ Loss E β-Functionalized N-Cbz Amine (Final Product) D->E Deprotection of N-S bond

Figure 1: Regioselective SN2 ring-opening at C-5 followed by acidic hydrolysis.

Workflow Step1 Step 1: Preparation Dissolve cyclic sulfamidate in anhydrous DMF (0.1 M) under N₂ Step2 Step 2: Nucleophilic Addition Add 1.2-2.0 eq Nucleophile (e.g., NaN₃) at 0 °C, then warm to RT Step1->Step2 Step3 Step 3: Reaction Monitoring Stir for 4-8 h; monitor by TLC until complete consumption Step2->Step3 Step4 Step 4: Solvent Removal Evaporate DMF under reduced pressure to isolate sulfamate salt Step3->Step4 Step5 Step 5: Sulfamate Hydrolysis Resuspend in THF/H₂O, add 20% H₂SO₄, stir at RT for 2-4 h Step4->Step5 Step6 Step 6: Work-up & Purification Extract with EtOAc, wash (brine), dry, and purify via chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing β-functionalized N-Cbz amines.

Quantitative Data: Nucleophile Scope and Selectivity

The versatility of the 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide scaffold allows for the introduction of diverse heteroatoms. The table below summarizes typical nucleophiles, the resulting product classes, and the stereochemical outcomes under standard conditions.

Nucleophile SourceActive NucleophileProduct ClassRegioselectivity (C-5 : C-4)Stereochemical Outcome at C-5
Sodium Azide ( NaN3​ ) N3−​ β -Azido amine> 99:1Complete Inversion
Sodium Thiophenolate PhS− β -Thioether amine> 99:1Complete Inversion
Primary Amines ( RNH2​ ) RNH2​ 1,2-Diamine derivative> 95:5Complete Inversion
Tetrabutylammonium Fluoride F− β -Fluoro amine> 99:1Complete Inversion
Sodium Phenoxide PhO− β -Aryloxy amine> 99:1Complete Inversion

Note: Elevated temperatures (>40 °C) can accelerate the reaction but may reduce regioselectivity or induce competitive E2 elimination, especially when utilizing hard, basic nucleophiles.

Standard Operating Protocol: Synthesis of β -Azido-N-Cbz Amine

This protocol describes the ring-opening using sodium azide as a model nucleophile. The system is inherently self-validating : the intermediate sulfamate salt is highly polar (water-soluble) and remains at the TLC baseline, while the final hydrolyzed product is organic-soluble, allowing reaction progress and hydrolysis efficiency to be definitively tracked via phase-distribution and TLC shift.

Phase 1: Nucleophilic Ring Opening
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (1.0 equiv, e.g., 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality Insight: DMF is a polar aprotic solvent that optimally solvates the sodium cation, leaving the azide anion "naked" and highly reactive. This is essential for driving the sterically demanding SN​2 attack at the secondary C-5 carbon.

  • Addition: Cool the solution to 0 °C using an ice bath. Add Sodium Azide ( NaN3​ , 1.5 equiv) in a single portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir under a dry nitrogen atmosphere for 4–8 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). The starting material is non-polar, whereas the intermediate acyclic sulfamate salt will not migrate from the baseline due to its ionic nature.

Phase 2: Solvent Removal and Hydrolysis
  • Concentration: Once the starting material is fully consumed, concentrate the reaction mixture under reduced pressure (using a rotary evaporator with a high-vacuum pump) to remove the majority of the DMF.

    • Causality Insight: Removing DMF prior to acid addition prevents the formation of dimethylamine (via acid-catalyzed DMF hydrolysis), which could complicate purification and reduce overall yields.

  • Resuspension: Resuspend the crude sulfamate salt in a 1:1 mixture of Tetrahydrofuran (THF) and water (approx. 0.2 M).

  • Hydrolysis: Add 20% aqueous Sulfuric Acid ( H2​SO4​ ) dropwise until the pH is < 2. Stir the mixture vigorously at room temperature for 2–4 hours.

    • Causality Insight: The strong acid protonates the sulfamate nitrogen and facilitates the cleavage of the N–S bond, releasing inorganic sulfate and yielding the free N-Cbz protected amine.

Phase 3: Work-up and Isolation
  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ to neutralize residual acid, followed by a brine wash to remove residual water and salts.

  • Drying & Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure β -azido-N-Cbz amine.

References

  • Ferrari, T., Blum, C., Amini-Rentsch, L., Brodard, P., Dabros, M., Hoehn, P., Udvarhelyi, A., Marti, R., & Parmentier, M. (2022). Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Organic Process Research & Development, 26(9), 2614–2623.[Link]

Application

Using 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide as an electrophile in peptide synthesis

Application Note: Site-Selective Peptide Modification Using 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Target Audience: Peptide Chemists, Synthetic Biologists, and Drug Development Professionals. Mechanistic Ground...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Selective Peptide Modification Using 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

Target Audience: Peptide Chemists, Synthetic Biologists, and Drug Development Professionals.

Mechanistic Grounding and Causality

The demand for stereochemically pure, non-natural peptide conjugates has driven the adoption of cyclic sulfamidates as premium electrophilic scaffolds. Cyclic sulfamidates (1,2,3-oxathiazolidine 2,2-dioxides) function as highly efficient "aziridine equivalents" for the stereospecific modification of peptides[1]. Unlike aziridines, which often suffer from poor regioselectivity during nucleophilic ring-opening, cyclic sulfamidates undergo highly regioselective nucleophilic attack at the oxygen-bearing carbon[2].

The reagent 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide serves as an activated, chiral electrophile. When reacted with a peptide containing a free thiol (e.g., a cysteine residue), the nucleophile attacks the C5 position via an S_N2 mechanism, resulting in complete inversion of stereochemistry[3].

Causality in Experimental Design:

  • Base Instability & Promoter Selection: Cyclic sulfamidates are notoriously unstable in the presence of strong soluble bases like piperidine or DBU, which are standard in Fmoc Solid-Phase Peptide Synthesis (SPPS)[4]. To prevent degradation, post-synthetic S-alkylation utilizes activated 4Å molecular sieves. These sieves act as a heterogeneous promoter, absorbing moisture and providing a mildly basic surface to facilitate thiol deprotonation without causing the base-catalyzed decomposition of the sulfamidate ring[5].

  • Prevention of Over-Alkylation: The ring-opening reaction generates a stable N-sulfate anion intermediate. This negative charge strongly deactivates the molecule against further nucleophilic attack, effectively preventing the over-alkylation issues commonly seen with standard alkyl halides[1].

  • Steric Considerations: The 5-methyl substitution introduces steric hindrance at the electrophilic center. While this reduces the overall reaction rate compared to unsubstituted variants, it provides direct access to valuable complex architectures, such as α-methylnorlanthionine mimics[5].

Reaction Workflow

G N1 1. Peptide Precursor (Free Cys-Thiol) N2 2. Electrophilic Addition (3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide) N1->N2 Anhydrous DMF 4Å MS, RT N3 3. Regioselective Ring-Opening (Nucleophilic Attack at C5) N2->N3 SN2 Inversion N4 4. N-Sulfate Intermediate (Stable under mild conditions) N3->N4 N5 5. Acidic Hydrolysis (TFA/H2O) N4->N5 Cleavage / Deprotection N6 6. Final Modified Peptide (S-Alkylated Conjugate) N5->N6

Peptide S-alkylation workflow via cyclic sulfamidate ring-opening and sulfate hydrolysis.

Validated Experimental Protocols

Protocol A: Post-Synthetic S-Alkylation of Cysteine Peptides (Solution Phase) This protocol is optimized for modifying fully synthesized peptides containing a free cysteine residue, utilizing molecular sieves to drive the reaction[5].

  • Peptide Solubilization: Dissolve the purified, fully deprotected (or selectively protected) cysteine-containing peptide in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 5 mg/mL. Rationale: Anhydrous conditions are critical to prevent premature hydrolysis of the electrophile.

  • Sieve Activation: Add 3.0–3.5 g of 4Å molecular sieves (strictly activated at 280 °C for 4 h under vacuum) to the reaction flask under an argon atmosphere. Allow the peptide solution to equilibrate for 10 minutes.

  • Electrophilic Addition: Add 1.2 equivalents of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide to the mixture. Rationale: The Cbz group at N3 withdraws electron density, activating the adjacent C5 position for nucleophilic attack while remaining stable under these conditions.

  • Reaction Incubation: Stir the reaction at room temperature (20–25 °C) for 12–16 hours. Monitor conversion via analytical RP-HPLC.

  • Intermediate Isolation: Centrifuge the mixture at 4000 rpm for 5 minutes to pellet the molecular sieves. Decant the supernatant and wash the sieves with 0.5 mL of anhydrous DMF to maximize recovery. Combine the organic layers.

  • N-Sulfate Hydrolysis: Concentrate the DMF solution under reduced pressure. Treat the resulting residue with a 50% solution of Trifluoroacetic acid (TFA) in water for 1–2 hours at room temperature. Rationale: The N-sulfate intermediate is highly stable to mild bases but is readily hydrolyzed by aqueous acid to reveal the Cbz-protected amine[5].

  • Final Purification: Lyophilize the cleavage mixture and purify the modified peptide via preparative RP-HPLC.

Protocol B: On-Resin N-Terminal Modification (Solid Phase) If the electrophile is incorporated during SPPS, it must be the absolute final step before cleavage due to its rapid degradation in Fmoc-deprotection cocktails (half-life < 5 min in 20% piperidine)[4].

  • Resin Swelling: Swell the peptidyl-resin (bearing a free N-terminal thiol or amine) in anhydrous DMF for 30 minutes.

  • Coupling: Add 2.0 equivalents of the cyclic sulfamidate and 2.0 equivalents of a mild, non-nucleophilic base (e.g., 2,4,6-collidine) dissolved in DMF. Shake at room temperature for 4–6 hours.

  • Simultaneous Cleavage and Hydrolysis: Wash the resin thoroughly with DMF and Dichloromethane (DCM). Cleave the peptide from the resin using a standard TFA/H₂O/Triisopropylsilane (TIPS) (95:2.5:2.5) cocktail for 2 hours. This step cleaves the peptide, removes side-chain protecting groups, and simultaneously hydrolyzes the N-sulfate intermediate.

Quantitative Data Summary

Reaction ParameterPost-Synthetic S-AlkylationOn-Resin N-Terminal Modification
Target Nucleophile Free Cysteine Thiol (Internal or Terminal)N-terminal Thiol or Amine
Promoter / Base Activated 4Å Molecular SievesMild Soluble Base (e.g., 2,4,6-Collidine)
Electrophile Equivalents 1.2 eq2.0 – 3.0 eq
Solvent System Anhydrous DMFAnhydrous DMF or NMP
Reaction Time & Temp 12 – 16 hours at 25 °C4 – 6 hours at 25 °C
N-Sulfate Hydrolysis 50% TFA in H₂O (1–2 h)95% TFA / 2.5% H₂O / 2.5% TIPS (2 h)
Typical Yield 65% – 85%50% – 70%

References

  • Synthesis of Mixed α/β2,2-Peptides by Site-Selective Ring-Opening of Cyclic Quaternary Sulfamidates. PubMed. 3

  • Application of Serine- and Threonine-Derived Cyclic Sulfamidates for the Preparation of S-Linked Glycosyl Amino Acids in Solution- and Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. 4

  • Lanthionine Peptides by S-Alkylation with Substituted Cyclic Sulfamidates Promoted by Activated Molecular Sieves. ACS Publications. 5

  • Cyclic Sulfamidates Enabled Syntheses of Amino Acids, Peptides, Carbohydrates and Natural Products. ResearchGate. 1

  • 1,2,3-Oxathiazolidine 2,2-Dioxide|CAS 19044-42-9. Benchchem. 2

Sources

Method

Application Note: Advanced Deprotection Strategies for N-Cbz Cyclic Sulfamidate Ring-Opened Products

Executive Summary Cyclic sulfamidates are highly versatile electrophilic scaffolds utilized extensively in the asymmetric synthesis of complex chiral amines, amino alcohols, and active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic sulfamidates are highly versatile electrophilic scaffolds utilized extensively in the asymmetric synthesis of complex chiral amines, amino alcohols, and active pharmaceutical ingredients (APIs). The regioselective nucleophilic ring opening of an N-Cbz cyclic sulfamidate yields an acyclic N-Cbz sulfamate salt. To liberate the target free amine, this intermediate must undergo a dual deprotection sequence: cleavage of the N−S sulfamate bond and removal of the carboxybenzyl (Cbz) protecting group.

This application note details the mechanistic causality, strategic selection, and self-validating experimental protocols for achieving high-fidelity deprotection, ensuring maximum yield and catalyst turnover during scale-up.

Mechanistic Insights: The Dual-Protection Paradigm

When an N-Cbz cyclic sulfamidate undergoes nucleophilic ring opening, the reaction proceeds via an SN​2 mechanism, typically at the C5 position. The leaving group is the nitrogen atom, which remains tethered to the molecule as an N-Cbz sulfamate salt ( −N(Cbz)SO3−​M+ ).

This intermediate is effectively "dual-protected." As demonstrated in the1 study [1], the sulfamate moiety is exceptionally stable to basic and nucleophilic conditions but remains highly labile under aqueous acidic conditions. To yield the free amine, both the sulfamate ( N−S bond) and the Cbz group must be cleaved.

Strategic Workflow: Causality in Deprotection

A critical decision in process chemistry is whether to deprotect these groups sequentially or simultaneously.

Why Sequence the Deprotection? (Hydrolysis First, Hydrogenolysis Second)

  • Mitigating Catalyst Poisoning: Sulfamate salts and their degradation products contain sulfur, which can coordinate to and poison palladium catalysts. By performing acid hydrolysis and subsequent organic extraction before hydrogenolysis, the Pd/C catalyst operates at maximum efficiency.

  • Intermediate Stability: If hydrogenolysis is attempted first, the resulting intermediate is a free sulfamic acid. This species is highly polar, zwitterionic, and notoriously difficult to isolate from aqueous media. Conversely, hydrolyzing the sulfamate first yields a neutral N-Cbz amine, which is highly lipophilic and easily purified via standard phase separation. This sequential rationale is supported by methodologies detailed in the2 [2].

  • Chemoselectivity: Global deprotection using harsh acids (e.g., 33% HBr in AcOH) can cleave both groups simultaneously but is incompatible with acid-sensitive moieties (e.g., silyl ethers, acetals) and can lead to unwanted bromination, a challenge noted during the3 [3].

DeprotectionWorkflow cluster_seq Sequential Deprotection (Preferred) cluster_glob Global Deprotection A N-Cbz Cyclic Sulfamidate B Nucleophilic Ring Opening A->B Nu⁻ C N-Cbz Sulfamate Salt B->C D Acid Hydrolysis (N-S Cleavage) C->D H⁺/H₂O H HBr/AcOH (Simultaneous) C->H Strong Acid E N-Cbz Amine (Neutral) D->E F Hydrogenolysis (Cbz Cleavage) E->F H₂, Pd/C G Free Amine Product F->G H->G

Workflow for the deprotection of N-Cbz cyclic sulfamidate ring-opened intermediates.

Experimental Protocols: Self-Validating Systems

Protocol A: Sequential Deprotection (Industry Standard)

This two-step protocol is designed for maximum chemoselectivity and operational robustness.

Step A1: Acidic Hydrolysis of the Sulfamate

Rationale: Cleaves the N−S bond to generate the lipophilic N-Cbz amine, leaving the Cbz group intact.

  • Reaction: Dissolve the crude N-Cbz sulfamate salt (1.0 equiv) in a 1:1 mixture of THF and H2​O (0.1 M concentration).

  • Acidification: Slowly add aqueous H2​SO4​ (2.0 M) until the pH reaches ~1.0.

  • Agitation: Stir the biphasic mixture vigorously at 25–40 °C for 2–4 hours.

  • Self-Validation & IPC:

    • TLC: The baseline polar spot (sulfamate salt) will disappear, replaced by a highly mobile, UV-active spot (N-Cbz amine).

    • LC-MS: Monitor for the disappearance of the [M−Na]− ion in negative mode, and the appearance of the [M+H]+ and [M+Na]+ ions in positive mode.

  • Workup: Extract the aqueous layer with Ethyl Acetate ( ). The cleaved inorganic sulfate ( HSO4−​ ) remains in the aqueous phase, preventing downstream catalyst poisoning. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Step A2: Hydrogenolysis of the Cbz Group

Rationale: Reductive cleavage of the Cbz group to liberate the free amine, driven by the irreversible formation of toluene and CO2​ .

  • Reaction: Dissolve the N-Cbz amine intermediate in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (10% w/w relative to the substrate). Caution: Pd/C is pyrophoric; add under an inert Argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon or Parr shaker at 1-3 atm). Stir vigorously at 25 °C for 4–12 hours.

  • Self-Validation & IPC:

    • Visual: Cessation of H2​ uptake indicates reaction completion.

    • LC-MS: Confirm the loss of 134 Da (corresponding to the Cbz group).

    • TLC: The UV-active starting material will disappear. The new product spot will stain strongly positive (purple/pink) with Ninhydrin, confirming the presence of a free primary/secondary amine.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate to afford the pure free amine.

Protocol B: One-Pot Global Deprotection (For Robust Substrates)

Rationale: Utilizes extreme acidic conditions to simultaneously cleave the N−S bond and the carbamate linkage. Only suitable for substrates lacking acid-sensitive or halogen-sensitive functional groups.

  • Reaction: Suspend the N-Cbz sulfamate salt in glacial Acetic Acid.

  • Cleavage: Slowly add 33% HBr in Acetic Acid (5.0 equiv) at 0 °C. Warm to room temperature and stir for 1–3 hours.

  • Self-Validation & IPC: Vigorous evolution of CO2​ gas will be observed as the carbamate degrades. LC-MS will show direct conversion to the free amine mass.

  • Workup: Carefully pour the mixture over crushed ice and neutralize with solid NaHCO3​ (Exothermic!). Extract with DCM.

Quantitative Data & Substrate Compatibility

The following table summarizes the operational metrics and functional group tolerances for both deprotection strategies, allowing process chemists to select the optimal route based on substrate complexity.

ParameterProtocol A: Sequential DeprotectionProtocol B: Global Deprotection
Reagents 1. 2M H2​SO4​ / THF 2. H2​ , 10% Pd/C, MeOH33% HBr in AcOH
Temperature 1. 25–40 °C 2. 25 °C0 °C to 25 °C
Reaction Time 1. 2–4 h 2. 4–12 h1–3 h
Typical Yield 85–95% (Over two steps)60–80%
Chemoselectivity High: Tolerates halogens, esters, ethers, and sensitive stereocenters.Low: Cleaves ethers, destroys acetals/ketals, risks bromination.
Scalability Excellent: Standard for kg-scale API manufacturing.Moderate: Exothermic neutralization requires strict thermal control.

Sources

Application

Synthesis of Unnatural Amino Acids Using 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide: Application Notes and Protocols

Introduction: A Modern Approach to Asymmetric Amino Acid Synthesis The synthesis of unnatural α-amino acids is a cornerstone of modern drug discovery and chemical biology. These non-proteinogenic amino acids, when incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Approach to Asymmetric Amino Acid Synthesis

The synthesis of unnatural α-amino acids is a cornerstone of modern drug discovery and chemical biology. These non-proteinogenic amino acids, when incorporated into peptides or as standalone molecules, can impart unique structural and functional properties, leading to enhanced metabolic stability, constrained conformations, and novel biological activities. This guide provides a comprehensive overview and detailed protocols for the synthesis of unnatural amino acids utilizing (S)-3-(Benzyloxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide as a chiral glycine equivalent. This method offers a robust and highly stereocontrolled route to a variety of α-substituted amino acids.

The core of this strategy lies in the diastereoselective alkylation of a chiral cyclic sulfamidate derived from L-alaninol. The rigid five-membered ring structure and the stereodirecting influence of the C5 methyl group allow for precise control over the introduction of a new stereocenter at the α-position. Subsequent hydrolysis of the alkylated intermediate unmasks the desired amino acid. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the critical parameters of this synthetic methodology.

The Causality Behind the Method: Why 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide?

The selection of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide as the chiral template is predicated on several key advantages:

  • Chiral Scaffolding: Derived from the readily available and optically pure L-alaninol, the inherent chirality of the 5-methyl-substituted ring serves as an effective stereocontrolling element.

  • Activation of the α-Position: The electron-withdrawing nature of the sulfonyl and Cbz groups acidifies the α-proton, facilitating its removal by a suitable base to generate a chiral enolate.

  • Facial Selectivity: The generated enolate exhibits a distinct facial bias due to the steric hindrance imposed by the C5 methyl group, directing the approach of electrophiles to the less hindered face. This results in a high degree of diastereoselectivity in the alkylation step.

  • Robustness and Stability: The Cbz protecting group is stable to the basic conditions of the alkylation reaction and can be removed under well-established hydrogenolysis or acidic conditions. The cyclic sulfamidate itself is a stable entity, allowing for ease of handling and purification.

  • Versatility: This method is applicable to a wide range of electrophiles, enabling the synthesis of a diverse library of unnatural amino acids with varying side chains.

Reaction Mechanism and Stereochemical Rationale

The overall synthetic strategy can be dissected into two key transformations: diastereoselective alkylation and subsequent hydrolysis.

Reaction_Mechanism cluster_0 Step 1: Diastereoselective Alkylation cluster_1 Step 2: Hydrolysis and Deprotection Start 3-Cbz-5-methyl-1,2,3- oxathiazolidine 2,2-dioxide Enolate Chiral Lithium Enolate Start->Enolate  1. Strong Base (e.g., n-BuLi, LDA)  2. Anhydrous THF, -78 °C Alkylated Alkylated Intermediate Enolate->Alkylated  Electrophile (R-X) Amino_Acid Unnatural Amino Acid Alkylated->Amino_Acid  1. Acid Hydrolysis (e.g., HCl)  2. Cbz Deprotection (e.g., H₂, Pd/C)

Figure 1: General workflow for the synthesis of unnatural amino acids.

The stereochemical outcome of the alkylation is dictated by the conformation of the lithium enolate intermediate. The lithium cation is believed to chelate to the oxygen atoms of the sulfonyl and carbamate groups, leading to a rigid, planar enolate. The methyl group at the C5 position then effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face. This leads to the preferential formation of one diastereomer of the alkylated product.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-(Benzyloxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

This protocol is based on the cyclization of the corresponding N-protected amino alcohol.[1]

Materials:

  • (S)-N-Cbz-alaninol

  • Thionyl chloride (SOCl₂)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyclic Sulfite Formation: To a solution of (S)-N-Cbz-alaninol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) followed by the dropwise addition of thionyl chloride (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude cyclic sulfite.

  • Oxidation: Dissolve the crude cyclic sulfite in a mixture of acetonitrile, water, and ethyl acetate (2:2:1). To this solution, add sodium periodate (1.5 eq) and a catalytic amount of RuCl₃·xH₂O. Stir the biphasic mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Final Work-up and Purification: Upon completion, quench the reaction with a few drops of isopropanol. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (S)-3-(Benzyloxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide as a white solid.

Protocol 2: Diastereoselective α-Alkylation

This is a general procedure; the choice of base and reaction time may vary depending on the electrophile.

Materials:

  • (S)-3-(Benzyloxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation: Dissolve the starting sulfamidate (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask. Cool the solution to -78 °C. Add n-BuLi or LDA (1.05 eq) dropwise, and stir the mixture at -78 °C for 1 hour.

  • Alkylation: To the resulting enolate solution, add the electrophile (1.1 eq) dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Alkylation_Workflow Start Dissolve Sulfamidate in Anhydrous THF Cool Cool to -78 °C under Argon Start->Cool Add_Base Add n-BuLi or LDA Dropwise Cool->Add_Base Stir_1 Stir for 1 hour at -78 °C Add_Base->Stir_1 Add_Electrophile Add Electrophile (R-X) Dropwise Stir_1->Add_Electrophile Stir_2 Stir for 2-4 hours at -78 °C Add_Electrophile->Stir_2 Quench Quench with Saturated NH₄Cl Stir_2->Quench Workup Warm to RT, Extract with Ethyl Acetate Quench->Workup Purify Purify by Flash Chromatography Workup->Purify

Figure 2: Experimental workflow for the diastereoselective alkylation.

Protocol 3: Hydrolysis to the Unnatural Amino Acid

This protocol involves a two-step deprotection sequence.

Materials:

  • Alkylated 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

  • 6 M Hydrochloric acid (HCl)

  • 1,4-Dioxane

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Dowex® 50WX8 ion-exchange resin

Procedure:

  • Acid Hydrolysis of the Sulfamidate: Dissolve the alkylated intermediate in a mixture of 1,4-dioxane and 6 M HCl (1:1). Heat the solution at reflux (approximately 100-110 °C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane and excess HCl.

  • Cbz Deprotection: Dissolve the crude residue from the previous step in methanol. Add a catalytic amount of 10% Pd/C. Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.

  • Work-up and Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure. Dissolve the crude amino acid hydrochloride salt in water and apply it to a column of Dowex® 50WX8 resin (H⁺ form). Wash the column with water to remove impurities, and then elute the amino acid with a dilute aqueous ammonia solution. Concentrate the ammonia-containing fractions under reduced pressure to obtain the pure, free unnatural amino acid.

Data Presentation: Expected Outcomes

The diastereoselectivity of the alkylation step is typically high, often exceeding 95:5 for a range of electrophiles. The overall yield for the three-step sequence can vary depending on the specific substrate and electrophile used.

Electrophile (R-X)Product (Unnatural Amino Acid)Typical Diastereomeric Ratio (d.r.)Overall Yield (%)
Methyl IodideD-Alanine>95:565-75
Benzyl BromideD-Phenylalanine>95:560-70
Allyl BromideD-Allylglycine>93:755-65

Note: The stereochemistry of the final amino acid will be D if the starting material is derived from L-alaninol, due to the nature of the synthetic sequence.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The successful synthesis of the starting sulfamidate can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry). The diastereoselectivity of the alkylation can be directly assessed by ¹H NMR analysis of the crude product mixture, allowing for immediate feedback on the reaction's success. The final amino acid product can be characterized by comparison to known standards or through comprehensive spectroscopic and chiral analysis (e.g., chiral HPLC or GC).

Conclusion

The use of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide provides an efficient and highly stereoselective method for the synthesis of a wide array of unnatural α-amino acids. The protocols detailed in this guide are robust and can be adapted for various research and development applications. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can confidently employ this methodology to access novel and valuable building blocks for the advancement of chemical and pharmaceutical sciences.

References

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-R-amino acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The quest for chiral glycine-based enolates in asymmetric synthesis. Chemical Society Reviews, 33(2), 65–75. [Link]

  • Laus, G., et al. (2017). (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide. IUCrData, 2(7), x170869. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the synthesis of cyclic sulfamidates, specifically 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide . This strained,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the synthesis of cyclic sulfamidates, specifically 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide . This strained, five-membered heterocyclic scaffold is highly susceptible to nucleophilic ring-opening[1]. Its two-step synthesis from N-Cbz-1-amino-2-propanol requires precise control over reaction kinetics, phase transfer, and workup conditions to prevent degradation.

This guide provides a self-validating protocol and addresses the mechanistic causality behind common synthetic failures to help you maximize your yield and purity.

Synthetic Workflow

G start N-Cbz-1-amino-2-propanol (Starting Material) step1 Step 1: Sulfinylation SOCl2, Imidazole, DCM 0°C to RT start->step1 intermediate 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2-oxide (Cyclic Sulfamidite) step1->intermediate Exothermic control Strictly anhydrous step2 Step 2: Sharpless Oxidation RuCl3 (cat.), NaIO4 MeCN/H2O/DCM, 0°C intermediate->step2 product 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (Target Cyclic Sulfamidate) step2->product Vigorous mixing Prevent hydrolysis

Two-step synthetic workflow for 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide.

Troubleshooting FAQs

Q1: Why is my yield of the intermediate cyclic sulfamidite consistently below 60%? A1: The reaction of the β -amino alcohol with thionyl chloride (SOCl₂) is highly exothermic and moisture-sensitive[1]. Low yields are typically caused by premature decomposition or the formation of acyclic sulfite oligomers. Causality & Solution: Substitute triethylamine (Et₃N) with imidazole as your base. Imidazole acts as a nucleophilic catalyst, forming a highly reactive N-sulfinylimidazole intermediate that smoothly and selectively transfers the sulfinyl group to the amino alcohol, minimizing acyclic side reactions[2]. Maintain the temperature strictly at 0–5 °C during the addition phase.

Q2: The Sharpless oxidation step (RuCl₃ / NaIO₄) stalls, or I observe significant degradation. How can I drive it to completion without destroying the product? A2: The oxidation of the cyclic sulfamidite to the sulfamidate is a biphasic reaction relying on the in situ generation of RuO₄[1]. Stalling occurs when the ruthenium catalyst precipitates out of the organic phase as inactive RuO₂ (appearing as a black sludge) due to poor mixing. Degradation occurs because the resulting cyclic sulfamidate is highly electrophilic and susceptible to nucleophilic attack by water if left in the aqueous phase too long. Causality & Solution: Ensure vigorous mechanical stirring (>800 rpm) to maximize the interfacial surface area. Use a ternary solvent system of CH₃CN : DCM : H₂O (2:2:3 v/v) . The acetonitrile acts as a phase-transfer ligand for the ruthenium, while the DCM keeps the highly sensitive sulfamidate solvated and protected from aqueous hydrolysis[3].

Q3: I am losing product during the aqueous workup. What are the best practices for isolating cyclic sulfamidates? A3: Cyclic sulfamidates are highly electrophilic at the C5 position. Standard aggressive aqueous workups (e.g., using strong bases like NaOH or prolonged exposure to unbuffered water) will cause ring-opening via nucleophilic attack, reverting your product to a sulfate monoester[4]. Causality & Solution: Quench the oxidation reaction rapidly with cold water and immediately separate the phases. Wash the organic layer strictly with cold, saturated NaHCO₃ (to neutralize residual acid without providing strong hydroxide nucleophiles) and cold brine. Concentrate under reduced pressure with a water bath temperature strictly below 30 °C .

Quantitative Optimization Summary

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Base (Step 1) Triethylamine (Et₃N)Imidazole (4.0 eq)Prevents oligomerization; forms highly reactive N-sulfinylimidazole[2].
Solvent System (Step 2) CH₃CN / H₂OCH₃CN / DCM / H₂O (2:2:3)DCM shields the electrophilic sulfamidate from aqueous hydrolysis[3].
Stirring Rate (Step 2) Magnetic (< 400 rpm)Mechanical (> 800 rpm)Maximizes biphasic interfacial area, preventing inactive RuO₂ precipitation.
Workup Temperature Room Temperature0–5 °CSuppresses nucleophilic ring-opening during the aqueous washing phase.

Self-Validating Experimental Protocols

Step 1: Synthesis of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2-oxide (Sulfamidite)
  • Preparation: To a flame-dried flask under N₂, dissolve imidazole (4.0 eq) in anhydrous DCM (15 mL/g of substrate). Cool the solution to 0 °C using an ice bath.

  • Sulfinylation: Add SOCl₂ (1.2 eq) dropwise over 15 minutes. Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of N-sulfinylimidazole, then cool back to -10 °C.

  • Coupling: Add a solution of N-Cbz-1-amino-2-propanol (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Self-Validation Checkpoint: The reaction should form a thick white precipitate (imidazole hydrochloride). If the solution turns dark brown, temperature control was lost, leading to decomposition.

  • Workup: Quench with cold water. Extract with DCM, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude sulfamidite. Proceed immediately to Step 2.

Step 2: Synthesis of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (Sulfamidate)
  • Solvent Setup: Dissolve the crude sulfamidite (1.0 eq) in a mixture of CH₃CN and DCM (1:1 v/v, 10 mL/g). Cool to 0 °C.

  • Oxidation: In a separate vessel, dissolve NaIO₄ (1.5 eq) and RuCl₃·H₂O (0.01 eq) in H₂O (1.5 times the volume of CH₃CN). Add this aqueous solution to the organic mixture.

  • Self-Validation Checkpoint: Upon addition, the biphasic mixture must turn a vibrant pale yellow/orange, indicating the presence of active RuO₄. Stir vigorously (>800 rpm). If the mixture turns opaque black and stalls, the catalyst has precipitated as RuO₂; increase stirring speed immediately.

  • Completion: Stir at 0 °C for 2–4 hours. Monitor strictly by TLC (Hexanes/EtOAc) to prevent over-oxidation.

  • Isolation: Dilute with cold DCM and cold water. Separate the organic phase immediately. Wash with cold, saturated aqueous NaHCO₃, followed by cold brine. Dry over Na₂SO₄ and concentrate at < 30 °C to afford the pure cyclic sulfamidate.

References

  • Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles . The Journal of Organic Chemistry (2018).[Link]

  • Concise Preparation of a Stable Cyclic Sulfamidate Intermediate in the Synthesis of a Enantiopure Chiral Active Diamine Derivative . Organic Process Research & Development (2015).[Link]

  • A Stereospecific Elimination to Form Dehydroamino Acids: Synthesis of the Phomopsin Tripeptide Side Chain . Journal of the American Chemical Society (1999).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclic Sulfamidate Nucleophilic Ring Opening

Welcome to the Technical Support Center for cyclic sulfamidate chemistry. Cyclic sulfamidates are highly versatile, electrophilic scaffolds used for the stereospecific synthesis of chiral amines, amino acids, and peptido...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cyclic sulfamidate chemistry. Cyclic sulfamidates are highly versatile, electrophilic scaffolds used for the stereospecific synthesis of chiral amines, amino acids, and peptidomimetics. However, their reactivity profile makes them susceptible to competing side reactions—most notably E2 elimination, incomplete sulfamate hydrolysis, and regioselectivity failures.

This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to help researchers optimize nucleophilic ring opening and suppress unwanted side reactions.

Section 1: The E2 Elimination vs. SN​2 Substitution Dilemma

Q: I am observing a significant amount of dehydroamino acid (alkene) byproduct instead of my target nucleophilic ring-opened product. How can I suppress this elimination pathway?

A: This is the most prevalent side reaction encountered in cyclic sulfamidate chemistry. It occurs due to a direct kinetic competition between nucleophilic displacement ( SN​2 ) at the β -carbon and deprotonation of the acidic α -hydrogen by the nucleophile or base, which leads to an E2 elimination[1][2].

Causality & Solutions:

  • Modulate Base Strength: Strong basic nucleophiles (e.g., sodium methoxide) heavily favor the elimination pathway[1]. To suppress this, switch to weaker bases. For oxygen nucleophiles, using polyfluorinated alkoxides or phenoxides paired with a mild base like Cs2​CO3​ provides sufficient nucleophilicity to drive the SN​2 reaction without triggering excessive α -deprotonation[1].

  • Substrate Engineering: The acidity of the α -proton dictates the rate of elimination. If your substrate contains an α -ester, it is highly prone to elimination. Converting the ester to an amide significantly reduces the α -proton's acidity, effectively suppressing the E2 pathway and favoring SN​2 substitution[1][3].

  • Pseudo-First-Order Kinetics: For less reactive nucleophiles, running the reaction in a nucleophilic solvent (such as pyridine) under pseudo-first-order conditions can drive the SN​2 reaction to completion before the slower elimination process takes over[3].

G A Cyclic Sulfamidate B Nucleophilic Attack (SN2) A->B Good Nucleophile Low Basicity C Alpha-Deprotonation (E2) A->C Strong Base Steric Hindrance D Intermediate Sulfamate B->D E Dehydroamino Acid (Alkene) C->E Side Product F Acidic Hydrolysis D->F G Target Chiral Amine F->G Final Product

Competition between SN2 ring opening and E2 elimination in cyclic sulfamidates.

Quantitative Impact of Reaction Conditions

The table below summarizes how different variables influence the kinetic competition between substitution and elimination.

Substrate FeatureNucleophile / Base SystemSolventDominant PathwayOutcome / Yield
α -EsterAlkoxide / NaOMeTHFE2 EliminationDehydroamino acid (Side Product)
α -EsterPolyfluoroalkanol / Cs2​CO3​ Acetonitrile SN​2 Ring OpeningTarget Amine (65–85%)
α -AmidePyridine (Excess)Pyridine SN​2 Ring OpeningTarget Amine (>90%)
α -EsterPhenol / NaHDMF SN​2 Ring OpeningTarget Amine (70–80%)

Section 2: Overcoming Incomplete Sulfamate Hydrolysis

Q: My LC-MS shows complete consumption of the starting material, but the mass of the major peak is M+80 (corresponding to the +SO3​ adduct). Why am I not getting the free amine?

A: Nucleophilic attack on a cyclic sulfamidate does not immediately yield the free amine. Instead, it generates a highly stable intermediate sulfamate salt (N-sulfite)[4]. This intermediate is remarkably stable under neutral and basic conditions and requires a dedicated, rigorous acidic hydrolysis step to cleave the N-S bond.

Causality & Solutions: Failure to isolate the amine is almost always due to an insufficient or skipped acidic workup. The hydrolysis requires strong aqueous acid. A dual deprotection strategy can be employed if the nitrogen is Boc-protected, allowing simultaneous removal of the Boc group and the sulfamate moiety using acidic media (e.g., 30 equivalents of acid at 0 °C to room temperature)[4].

Section 3: Standardized Experimental Workflows

To ensure a self-validating system, the following protocol isolates the variables of nucleophilic attack and intermediate hydrolysis, allowing researchers to pinpoint exactly where a reaction might be failing.

Protocol: Step-by-Step Nucleophilic Ring Opening and Hydrolysis

Objective: Regioselective synthesis of β -functionalized amines from N-Boc cyclic sulfamidates.

  • Preparation: Dissolve the cyclic sulfamidate (1.0 equiv, typically 0.1–0.2 M) in anhydrous acetonitrile or DMF under a nitrogen atmosphere.

  • Nucleophile Addition: Add the nucleophile (1.5 equiv). If a base is required, utilize a mild base such as Cs2​CO3​ (1.5 equiv) rather than strong alkoxides to prevent α -deprotonation[1].

  • SN​2 Ring Opening: Stir the reaction mixture at 25 °C.

    • Self-Validation Check: Monitor via LC-MS. Look for the complete disappearance of the starting material and the appearance of the highly polar sulfamate intermediate mass (M+80). Do not proceed until this step is complete (typically 1–3 hours).

  • Solvent Exchange (Crucial): Evaporate the polar aprotic solvent under reduced pressure. Attempting hydrolysis in pure DMF or acetonitrile can lead to sluggish reaction rates and complex emulsion mixtures.

  • Acidic Hydrolysis: Redissolve the crude sulfamate in a 1:1 mixture of Dichloromethane (DCM) and 20% aqueous H2​SO4​ (v/v)[1][3].

  • Cleavage: Stir vigorously at 25 °C for 1–3 hours.

    • Self-Validation Check: LC-MS should now show the mass of the target free amine (or N-Boc amine if milder acid was used).

  • Workup: Neutralize the aqueous layer carefully with saturated NaHCO3​ , extract with an organic solvent (e.g., EtOAc or CHCl3​ /iPrOH), dry over Na2​SO4​ , and purify via flash chromatography[3].

G Step1 1. Sulfamidate + Nucleophile (e.g., Aprotic Solvent, 0-25°C) Step2 2. Monitor by LC-MS (Look for Sulfamate Mass M+80) Step1->Step2 Step3 3. Solvent Exchange & Acidic Hydrolysis (20% H2SO4) Step2->Step3 Step4 4. Aqueous Workup & Extraction (Neutralize, Extract with Org. Solvent) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Step-by-step experimental workflow from cyclic sulfamidate to isolated chiral amine.

Section 4: Thermal Safety and Scale-Up Warnings

Q: I am scaling up a reaction using DBU as a base, and the reaction mixture rapidly overheated. What happened?

A: Cyclic sulfamidates are potent electrophiles. Mixing them neat or in highly concentrated solutions with strong bases like DBU can trigger rapid, highly exothermic runaway decomposition reactions[5].

Causality & Solutions: Calorimetric measurements have shown that the decomposition pathway involves E2 elimination and SN​2 ring opening followed by the rapid liberation of SO3​ or SO2​ gas. This gas generation pressurizes the vessel and releases significant heat[5].

  • Safety Rule: Never mix neat sulfamidates with neat bases. Always operate in dilute systems (e.g., < 0.2 M) when screening bases or scaling up reactions to safely manage heat dissipation[5].

Sources

Troubleshooting

Technical Support Center: 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the mechanistic nuances and troubleshooting protocols for the nucleophilic ring-open...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the mechanistic nuances and troubleshooting protocols for the nucleophilic ring-opening of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide.

Cyclic sulfamidates are highly versatile electrophiles used in the stereospecific synthesis of β-functionalized amines [1]. However, the 5-methyl substitution in this specific compound renders the C5 position a secondary carbon. This steric hindrance increases the activation energy for the desired SN2 pathway, making the competing E2 elimination pathway a significant risk. Consequently, solvent optimization and base selection are not just procedural details—they are the critical factors that dictate the success or failure of your synthesis [3].

Reaction Workflow & Solvent Logic

The following diagram illustrates the logical decision matrix for solvent selection and the subsequent reaction phases.

G A 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide C Solvent Selection A->C B Nucleophile + Base (e.g., Nu-H + Cs2CO3) B->C D Polar Aprotic (MeCN, DMF) C->D E Non-Polar (DCM, Toluene) C->E F Protic (MeOH, EtOH) C->F G Optimal SN2 Ring Opening (Inversion at C5) D->G High dielectric, good solubility H Sluggish Reaction / Low Conversion E->H Poor base solubility I Solvolysis / Ring Degradation F->I Nucleophilic competition J N-Sulfamate Intermediate G->J K Acidic Hydrolysis (20% H2SO4 / DCM) J->K L Cbz-Protected β-Functionalized Amine K->L

Workflow for solvent selection and ring-opening of cyclic sulfamidates.

Troubleshooting Guides & FAQs

Q: During the ring-opening reaction, I observe a significant amount of alkene byproduct instead of my target compound. How can I prevent this? A: This is a classic symptom of E2 elimination outcompeting SN2 substitution at the sterically hindered C5 secondary carbon. To mitigate this causality, shift to a highly polar aprotic solvent like Acetonitrile (MeCN) and use a softer, larger base such as Cesium Carbonate (Cs₂CO₃) instead of Potassium Carbonate (K₂CO₃). The larger ionic radius of cesium enhances the solubility and nucleophilicity of the reacting anion without drastically increasing the basicity of the microenvironment [1].

Q: My nucleophilic substitution in DMF shows complete conversion by TLC, but my isolated yield after hydrolysis is below 40%. Where is the product being lost? A: Your product is likely failing to hydrolyze completely due to solvent carryover. DMF has a high boiling point (153 °C) and is notoriously difficult to remove completely under standard rotary evaporation. Residual DMF acts as a buffer during the subsequent acidic hydrolysis of the N-sulfamate intermediate, neutralizing the 20% H₂SO₄ and preventing complete cleavage of the SO₃ group [2]. Switching the reaction solvent to MeCN allows for complete solvent removal prior to hydrolysis, ensuring the acid functions at the correct pH.

Q: Can I use protic solvents like Methanol or Ethanol to increase the solubility of my nucleophile? A: No. Protic solvents will act as competing nucleophiles, leading to solvolysis (ring degradation) and the formation of undesired methyl or ethyl ethers at the C5 position. Furthermore, protic solvents hydrogen-bond to the sulfonyl oxygens, altering the transition state and potentially reducing the strict regioselectivity of the C-O bond cleavage[3].

Q: Does the Cbz protecting group survive the sulfamate hydrolysis step? A: Yes. The standard hydrolysis condition (20% aqueous H₂SO₄ in a biphasic DCM mixture) is highly selective. It readily hydrolyzes the N-S bond of the sulfamate intermediate to yield the free amine while leaving the carbamate (Cbz) protecting group intact [2].

Quantitative Solvent Optimization Data

The table below summarizes the empirical effects of solvent choice on the ring-opening of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide using a standard alkoxide nucleophile and Cs₂CO₃ base.

SolventDielectric Constant (ε)BaseTimeYield (%)Primary Observation / Causality
MeCN 37.5Cs₂CO₃3 h88% Optimal: Clean SN2 conversion, easy evaporation prior to hydrolysis.
DMF 36.7Cs₂CO₃3 h75% High conversion, but difficult isolation causes downstream hydrolysis buffering.
THF 7.5Cs₂CO₃12 h45% Sluggish reaction due to poor base solubility; unreacted starting material remains.
DCM 8.9Cs₂CO₃24 h20% Highly inefficient; inorganic bases are virtually insoluble.
MeOH 32.7Cs₂CO₃2 h0% Complete solvolysis; protic solvent outcompetes the intended nucleophile.

Standardized Experimental Protocol

This self-validating protocol is engineered to ensure strict regioselectivity and complete hydrolysis, minimizing the risk of elimination byproducts.

Phase 1: Nucleophilic Ring Opening
  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Add the desired nucleophile (1.5 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) to anhydrous Acetonitrile (MeCN, 0.2 M relative to the sulfamidate).

  • Activation: Stir the suspension at 25 °C for 15 minutes to pre-form the active nucleophilic species.

  • Addition: Dissolve 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (1.0 equiv) in a minimal volume of anhydrous MeCN and add it dropwise to the reaction mixture.

  • Reaction & Validation: Stir under N₂ at 25 °C for 3 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot (Rf ~0.5) must completely disappear, replaced by a highly polar baseline spot (the N-sulfamate salt).

  • Concentration (Critical Step): Evaporate the MeCN completely under reduced pressure.

    • Causality Note: Do not skip this step. The residue must be completely free of MeCN odor to ensure the acidic pH of the next step is not altered [1].

Phase 2: Acidic Hydrolysis
  • Reconstitution: Dissolve the crude N-sulfamate residue in Dichloromethane (DCM, 0.2 M).

  • Hydrolysis: Add an equal volume of 20% aqueous H₂SO₄. Stir the biphasic mixture vigorously at 25 °C for 3 to 4 hours.

  • Neutralization & Workup: Carefully neutralize the aqueous layer with saturated aqueous NaHCO₃ until the pH reaches ~7. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting Cbz-protected β-functionalized amine via flash column chromatography.

References

  • Amphiphilic Polyfluorinated Amino Ethers from Cyclic Sulfamidates ACS Omega URL:[Link]

  • Synthesis of l-[4-11C]Asparagine by Ring-Opening Nucleophilic 11C-Cyanation Reaction of a Chiral Cyclic Sulfamidate Precursor Chemistry - A European Journal URL:[Link]

  • Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols Nature Communications URL:[Link]

Optimization

Troubleshooting low conversion rates with Cbz-protected cyclic sulfamidates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis and application of Cbz-protected cyclic sulfamidates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis and application of Cbz-protected cyclic sulfamidates. While these compounds are exceptionally versatile electrophiles for synthesizing chiral amines and amino acid derivatives, their structural properties often lead to specific bottlenecks—namely, incomplete oxidation during synthesis, competing elimination reactions, and failed intermediate hydrolysis.

This guide is designed to provide you with causally driven, self-validating protocols to diagnose and resolve low conversion rates in your workflows.

Diagnostic Workflow

Before adjusting your stoichiometry, it is critical to isolate whether your low conversion rate originates during the Synthesis Phase (preparation of the sulfamidate) or the Ring-Opening Phase (nucleophilic attack).

Workflow Start Low Conversion Rate Detected Q1 Identify Problem Phase Start->Q1 Synth Synthesis Phase (Amino Alcohol → Sulfamidate) Q1->Synth Ring Ring-Opening Phase (Sulfamidate → Product) Q1->Ring Oxid Incomplete Oxidation Check RuCl3/NaIO4 ratio Synth->Oxid Cycl Failed Cyclization Switch to polar solvent (MeCN) Synth->Cycl Elim Competing Elimination Reduce base strength/temp Ring->Elim Hydro Incomplete Hydrolysis Ensure acidic workup (H2SO4) Ring->Hydro

Diagnostic workflow for troubleshooting Cbz-protected cyclic sulfamidate reactions.

Module A: Synthesis & Oxidation Troubleshooting

Q: Why is my cyclization step (amino alcohol to sulfamidite) failing or producing low yields? A: The carbamate nitrogen of a Cbz-protected amino alcohol is significantly less nucleophilic than an alkyl amine. If you are using traditional low-polarity solvents like dichloromethane (DCM) at low temperatures, the cyclization with thionyl chloride (SOCl₂) will often stall. Switching to a more polar solvent like acetonitrile (MeCN) enhances the solubility and reactivity of the less nucleophilic Cbz-carbamate, driving the cyclization forward[1].

Q: My oxidation from sulfamidite to sulfamidate is sluggish and yields multiple byproducts. How do I fix this? A: This is a classic issue of biphasic mass transfer and catalyst degradation. The standard oxidation utilizes catalytic ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄). If the reaction is run in a purely organic solvent or with poor stirring, the aqueous NaIO₄ cannot effectively re-oxidize the ruthenium catalyst. Using a 1:1 mixture of MeCN and H₂O ensures a homogenous catalytic cycle. Furthermore, strictly controlling the temperature (0 °C to room temperature) prevents the decomposition of the sensitive sulfamidate ring[2].

Quantitative Optimization: Oxidation Conditions
Solvent SystemOxidant (NaIO₄)Catalyst (RuCl₃)TemperatureConversion YieldCausality / Observation
DCM / H₂O (1:1)1.1 equiv1 mol%25 °C< 40%Biphasic mixing issues; slow oxidation.
MeCN / H₂O (1:1)1.5 equiv2 mol%0 °C to 25 °C> 90%Enhanced solubility; prevents over-oxidation.
Protocol 1: Optimized Two-Step Synthesis

Self-Validating Check: The intermediate sulfamidite should appear as a distinct pair of diastereomers on NMR. The final sulfamidate will resolve into a single, highly symmetric species.

  • Cyclization: Dissolve the N-Cbz amino alcohol (1.0 equiv) and imidazole (4.0 equiv) in anhydrous MeCN. Cool to 0 °C. Add SOCl₂ (1.2 equiv) dropwise over 15 minutes. Stir at room temperature for 2 hours.

  • Filtration: Filter off the imidazole hydrochloride salts and concentrate the crude sulfamidite.

  • Oxidation: Redissolve the crude intermediate in MeCN/H₂O (1:1 v/v) and cool to 0 °C.

  • Catalysis: Add RuCl₃ hydrate (0.02 equiv) followed by NaIO₄ (1.5 equiv) in portions. Stir for 1–3 hours, monitoring by TLC until the diastereomeric spots merge into a single higher-Rf spot.

  • Workup: Quench with water, extract with ethyl acetate, and wash with brine to remove residual ruthenium salts.

Module B: Nucleophilic Ring-Opening Troubleshooting

Q: I added my nucleophile, but I am recovering unreacted starting material or a completely different byproduct. What is happening mechanically? A: Cyclic sulfamidates are highly reactive, but they are susceptible to a competing E2 elimination pathway. If your nucleophile is highly sterically hindered (e.g., a tertiary alkoxide) or if your base is too strong, the reagent will abstract an α-proton instead of attacking the carbon. This stereospecific elimination collapses the ring and yields a dehydroamino acid instead of your target β-functionalized amine[3].

Q: My LC-MS shows that the nucleophilic attack occurred, but my isolated yield of the free amine is near zero. Why? A: You are likely skipping or under-powering the hydrolysis step. Nucleophilic ring-opening of a cyclic sulfamidate does not immediately yield the free amine. The leaving group remains attached to the nitrogen as an N-sulfate salt (Cbz-N-SO₃⁻). This intermediate is highly stable and requires explicit, vigorous acidic hydrolysis to cleave the N-S bond and release the target molecule[4].

Mechanism SM Cbz-Protected Cyclic Sulfamidate Nu Nucleophile (Nu⁻) + Base SM->Nu SN2 SN2 Pathway (Desired) Nu->SN2 Good Nu, Low Sterics E2 E2 Pathway (Side Reaction) Nu->E2 Strong Base, High Sterics Int N-Sulfate Intermediate SN2->Int Alkene Dehydroamino Acid (Byproduct) E2->Alkene Prod β-Functionalized Amine (Target) Int->Prod Acidic Hydrolysis (H₂SO₄)

Mechanistic divergence in cyclic sulfamidate ring-opening: SN2 vs. E2 pathways.

Quantitative Optimization: Ring-Opening Conditions
NucleophileBaseSolventTemperatureOutcome / YieldMechanistic Note
Alkoxide (1°/2°)Cs₂CO₃MeCN25 °C85–95%Optimal SN2 trajectory; minimal elimination.
Alkoxide (3°)NaHDMF50 °C< 30%Steric clash induces E2 elimination (dehydroamino acid).
Thiolate / AzideK₂CO₃DMF25 °C> 90%High nucleophilicity allows mild base usage.
Protocol 2: Standardized Ring-Opening & Hydrolysis

Self-Validating Check: The intermediate N-sulfate is highly polar and will often stay at the baseline of a normal-phase TLC plate. Do not attempt to purify the intermediate; proceed directly to hydrolysis.

  • Nucleophilic Attack: Dissolve the Cbz-protected cyclic sulfamidate (1.0 equiv) in anhydrous MeCN (0.2 M). Add the nucleophile (1.5 equiv) and a mild base such as Cs₂CO₃ (1.5 equiv).

  • Incubation: Stir the reaction mixture under a nitrogen atmosphere at 25 °C for 3 to 12 hours. Monitor the disappearance of the starting material.

  • Solvent Swap: Evaporate the MeCN completely under reduced pressure.

  • Acidic Hydrolysis: Redissolve the crude N-sulfate residue in a 1:1 mixture of DCM and 20% aqueous H₂SO₄. Stir vigorously at 25 °C for 3 hours. This specific acidic condition is required to cleave the robust N-S bond without deprotecting the Cbz group[4].

  • Neutralization: Carefully neutralize the aqueous layer with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate for final purification.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Stability Under Basic Conditions

Welcome to the Technical Support Center for cyclic sulfamidate chemistry. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of N-protected cyclic sulfamidates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cyclic sulfamidate chemistry. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of N-protected cyclic sulfamidates. 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a highly valuable, stereospecific electrophile used to synthesize β-functionalized chiral amines[1]. The electron-withdrawing carboxybenzyl (Cbz) group significantly lowers the LUMO of the system, making it an excellent electrophile[2]. However, this same electronic activation renders the sulfamidate ring highly susceptible to base-catalyzed degradation, including premature hydrolysis and E2 elimination[3][4].

This guide provides the mechanistic causality behind these stability issues, troubleshooting steps, and self-validating protocols to ensure your ring-opening reactions succeed.

Core Mechanistic Principles: Why Does It Degrade?

To control the stability of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide, you must understand the competing mechanistic pathways that occur under basic conditions. The molecule possesses three distinct sites of reactivity:

  • The Sulfur Atom (Hard Electrophile): "Hard" nucleophilic bases (e.g., OH− , RO− ) preferentially attack the highly oxidized sulfur center. This cleaves the S-O bond, leading to premature ring hydrolysis and yielding an acyclic sulfamate without incorporating your target nucleophile[3].

  • The C4 Proton (Acidic Site): The protons adjacent to the C5 methyl group are slightly acidic. Sterically hindered, strong bases (e.g., DBU, KOtBu ) will abstract a C4 proton. The sulfamate acts as an excellent leaving group, triggering an E2 elimination that irreversibly forms an alkene (dehydroamino acid derivative)[4][5].

  • The C5 Carbon (Soft Electrophile - Desired): Soft nucleophiles attack the C5 position via an SN​2 mechanism, inverting the stereocenter and opening the ring to form the desired N-sulfate intermediate[6].

G A 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide B Basic Conditions (OH-, RO-, Amines) A->B C Attack at Sulfur (Hard Base) B->C Side Reaction D Deprotonation at C4 (Hindered Base) B->D Side Reaction E Attack at C5 (Target Nucleophile) B->E Intended Pathway F Acyclic Sulfamate (Hydrolysis Degradation) C->F G Alkene Formation (E2 Elimination) D->G H Desired Ring-Opened Amine Derivative E->H

Degradation vs. Substitution Pathways of Cyclic Sulfamidates under Basic Conditions.

Quantitative Data: Base Compatibility Matrix

The choice of base dictates the survival of the cyclic sulfamidate. The table below summarizes the quantitative stability of N-protected cyclic sulfamidates against common bases.

BasepKa (Conjugate Acid)Primary Mechanistic OutcomeApprox. Half-Life (25 °C)
NaOH (aq) 15.7Rapid Hydrolysis at Sulfur[3]< 5 mins
DBU 12.5E2 Elimination (Alkene)[5]~30 mins
K2​CO3​ 10.3Stable / Promotes SN​2 > 24 hours
DIPEA 10.7Stable / Promotes SN​2 [6]> 48 hours
NaH 35.0Ring Opening (if nucleophile present)[7]N/A (Reaction dependent)

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Recovery of acyclic sulfamate (hydrolysis product) Use of a "hard" base (e.g., NaOH, KOH) that preferentially attacks the electrophilic sulfur atom instead of the C5 carbon[3].Switch to a milder, non-nucleophilic base such as DIPEA or K2​CO3​ . Ensure strictly anhydrous conditions to prevent hydroxide formation[6].
Formation of an alkene byproduct (mass loss of - SO3​ ) Use of a sterically hindered, strong base (e.g., DBU) which abstracts the C4 proton, triggering an E2 elimination[4][5].Avoid strong, bulky bases. If a strong base is required to activate your nucleophile (e.g., a phenol), pre-form the nucleophile salt using NaH at 0 °C before adding the sulfamidate[7].
No reaction / Starting material recovered The nucleophile is too weak, or the reaction temperature is too low. While N-Cbz sulfamidates are reactive, the C5 methyl group introduces steric hindrance[2].Increase the temperature to 40-60 °C or switch to a more polar aprotic solvent (e.g., DMF or Acetonitrile) to increase the nucleophile's energy state[6].

Frequently Asked Questions (FAQs)

Q: Why am I seeing an alkene byproduct in my LCMS? A: Your cyclic sulfamidate has undergone an E2 elimination. Sterically hindered, strong bases like DBU or KOtBu cannot easily access the sterically hindered C5 carbon. Instead, they act as Brønsted bases, abstracting the proton at the C4 position. The sulfamate group acts as an excellent leaving group, resulting in the formation of an alkene[4][5].

Q: Can I use NaOH to perform the ring-opening and remove the N-sulfate group in one step? A: No. Using NaOH will cause immediate attack at the sulfur atom, destroying the cyclic sulfamidate before your target nucleophile can react at the C5 position[3]. Furthermore, the resulting N-sulfate intermediate is highly stable to basic conditions. N-sulfate removal strictly requires acidic hydrolysis[6].

Q: How do I remove the N-sulfate group without cleaving the Cbz protecting group? A: The N-sulfate group is labile to aqueous acid, whereas the Cbz group is highly stable to acid. Treating the intermediate with 2M HCl or 20% H2​SO4​ in a co-solvent like THF will cleanly hydrolyze the S-N bond, leaving the Cbz group intact[6]. The Cbz group can later be removed via catalytic hydrogenation ( H2​ , Pd/C).

Validated Experimental Protocols

Protocol: Base-Mediated Nucleophilic Ring Opening and N-Sulfate Hydrolysis

Objective: To perform a stereospecific SN​2 ring opening of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide using an amine nucleophile, followed by selective N-sulfate removal.

Part 1: SN​2 Ring Opening

  • Preparation: Dissolve 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an inert argon atmosphere.

  • Base Addition: Add the target amine nucleophile (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[6].

    • Causality: DIPEA is chosen because its steric bulk prevents it from acting as a nucleophile at the C5 position, while its basicity is mild enough to avoid triggering E2 elimination or attacking the sulfur center. Acetonitrile provides the necessary polarity to stabilize the transition state.

  • Reaction: Stir at room temperature for 12-18 hours.

    • Self-Validation Checkpoint: Monitor by LCMS. The intermediate N-sulfate will appear as a highly polar, water-soluble mass peak (M-H) in negative ion mode. Do not attempt normal-phase TLC, as the zwitterionic intermediate will streak on silica.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DIPEA.

Part 2: Selective N-Sulfate Hydrolysis 5. Hydrolysis Setup: Dissolve the crude N-sulfate intermediate in a 1:1 mixture of THF and 2M aqueous HCl[6].

  • Causality: The N-sulfate is highly stable to basic conditions but labile to acid. THF ensures the polar intermediate remains in solution, while the aqueous acid hydrolyzes the S-N bond to liberate the free N-Cbz amine.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: The reaction mixture will become significantly less polar as the charged N-sulfate is converted to the neutral N-Cbz amino derivative. This can now be easily monitored via standard normal-phase TLC (Hexanes/EtOAc).

  • Workup: Neutralize carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with EtOAc (3x).

  • Purification: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Purify the final product via flash column chromatography.

References[3] Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Organic Process Research & Development - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00213[1]Concise Preparation of a Stable Cyclic Sulfamidate Intermediate in the Synthesis of a Enantiopure Chiral Active Diamine Derivative. Organic Process Research & Development - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/op500388t[2]A Comparative Analysis of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide and Other Sulfamidates for Researchers and Drug. Benchchem. URL: https://www.benchchem.com/[7]Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. ResearchGate. URL: https://www.researchgate.net/publication/317354320_Synthesis_and_Reactivity_of_Cyclic_Sulfamidites_and_Sulfamidates[6]Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone–Amidine Rearrangement Strategy (SQuAReS). PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6447432/[4]Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02325[5]A Stereospecific Elimination to Form Dehydroamino Acids: Synthesis of the Phomopsin Tripeptide Side Chain. Journal of the American Chemical Society - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ja991037q

Sources

Optimization

Chromatography purification techniques for 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

Target Compound: 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Prepared by: Senior Application Scientist, Chromatography & Method Development Welcome to the technical support and troubleshooting guide for the purifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Prepared by: Senior Application Scientist, Chromatography & Method Development

Welcome to the technical support and troubleshooting guide for the purification of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide. Cyclic sulfamidates are incredibly versatile and potent electrophiles used extensively in drug development to synthesize complex β-functionalized amines and amino acid derivatives. However, their inherent reactivity makes them notoriously difficult to isolate.

This guide synthesizes field-proven methodologies with mechanistic insights to help you achieve high-purity isolation without sacrificing yield to on-column degradation.

Mechanistic Profiling: Why is this Molecule Difficult to Purify?

To successfully purify 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide, one must understand its structural vulnerabilities. The cyclic sulfamidate core is highly strained. When the ring nitrogen is protected with an acyl-type group like Cbz (carboxybenzyl), the carbamoylation generates a strong electron-withdrawing effect[1].

This inductive pull of electron density away from the ring dramatically increases the electrophilicity of the adjacent C5 position. While this enhanced reactivity is highly desirable for downstream nucleophilic substitution, it makes the molecule exceptionally prone to premature nucleophilic attack by protic solvents, ambient moisture, or even the acidic silanol groups present on standard silica gel.

Degradation Intact Intact Cyclic Sulfamidate (Highly Electrophilic C5) RingOpen Ring-Opened Acyclic Sulfamate (Degradation Product) Intact->RingOpen Nucleophilic Attack Nuc Nucleophile / Protic Solvent (e.g., MeOH, H2O, Silanols) Nuc->RingOpen

Fig 1. Mechanistic pathway of on-column degradation via nucleophilic ring-opening.

Quantitative Chromatography Data

Selecting the correct mobile phase is the single most critical variable in this workflow. Alcohols must be strictly avoided. Below is a summary of validated solvent systems for this specific scaffold.

Solvent SystemApprox. Rf​ ValueResolutionDegradation RiskApplication Recommendation
Hexanes / EtOAc (80:20) 0.35 - 0.45HighLow (if run quickly)Primary choice for standard normal-phase flash chromatography[2].
DCM / Hexanes (80:20) 0.40 - 0.50ModerateVery LowBest for highly sensitive batches or extended column residence times.
MeOH / DCM (10:90) 0.80 (Streaks)PoorCritical Do not use. Primary alcohols act as nucleophiles, destroying the ring.

Standard Operating Procedure (SOP): Optimized Flash Chromatography

This protocol is engineered as a self-validating system. By controlling the microenvironment of the column and the residence time of the compound, we eliminate the primary variables that cause yield loss.

Step 1: Stationary Phase Preparation Use irregular silica gel (40–63 μm)[2]. If your previous batches exhibited severe streaking, the silica is likely too acidic. Pre-neutralize the column by flushing the dry-packed silica with 1 column volume (CV) of Hexanes containing 1% Triethylamine (Et 3​ N), followed immediately by 2 CVs of pure Hexanes to remove the mobile amine.

Step 2: Sample Loading Do not use solid loading (adsorbing onto silica via evaporation), as the extended surface contact time will catalyze ring-opening. Instead, dissolve the crude mixture in a minimal volume of anhydrous Dichloromethane (DCM)[3]. Apply this liquid load directly to the top of the silica bed.

Step 3: Elution Run a step-gradient starting from 100% Petroleum Ether (or Hexanes) to 80/20 Petroleum Ether/Ethyl Acetate[2]. Maintain a high flow rate (e.g., 40–50 mL/min on a 40g column) to minimize the residence time of the electrophile on the silica surface.

Step 4: Fraction Collection & Concentration Monitor fractions using UV detection at 254 nm. The Cbz group provides excellent UV absorbance, eliminating the need for destructive TLC stains. Pool the product-containing fractions and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath strictly below 30 °C.

Workflow A 1. Crude Mixture (3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide) B 2. Sample Preparation (Dissolve in dry DCM, avoid alcohols) A->B C 3. Stationary Phase (Fast Flash Silica, optional Et3N flush) B->C D 4. Elution Gradient (Hexanes to 80:20 Hexanes/EtOAc) C->D E 5. Fraction Analysis (UV detection at 254 nm) D->E F 6. Concentration & Storage (Evaporate <30°C, Store at -20°C under N2) E->F

Fig 2. Optimized chromatography workflow for Cbz-protected cyclic sulfamidates.

Troubleshooting & FAQs

Q: I am seeing a massive streaking baseline on my TLC and low recovery of my target compound. What is happening? A: You are witnessing on-column degradation. Because the N-Cbz group makes the cyclic sulfamidate highly electrophilic[1], the compound is reacting with the slightly acidic silanol groups on the silica gel or with residual moisture in your solvents. Actionable Fix: Switch to a high-flow automated flash system to reduce column time, ensure your solvents are anhydrous, and consider pre-neutralizing your silica gel as described in Step 1 of the SOP.

Q: Can I use a Methanol/DCM gradient to flush out polar impurities at the end of the run? A: Absolutely not. Cyclic sulfamidates will undergo rapid nucleophilic ring-opening in the presence of primary alcohols, yielding O-alkylated acyclic products. If you must flush the column, use 100% Ethyl Acetate or Acetone.

Q: My compound looked pure by TLC right after the column, but NMR shows degradation a day later. Why? A: Cyclic sulfamidates are highly sensitive to thermal degradation and moisture over time. If you concentrated your fractions using a water bath above 30 °C, or if you left the purified compound exposed to ambient humidity, it will hydrolyze. Actionable Fix: Always concentrate at 30 °C, backfill your flask with dry Nitrogen or Argon, and store the purified compound at -20 °C.

Q: How can I verify if my compound is degrading during the column run versus in the crude mixture? A: Perform a 2D TLC (Two-Dimensional Thin Layer Chromatography). Spot your sample in the corner of a square TLC plate and run it in your chosen solvent system (e.g., 80:20 Hexanes/EtOAc). Let the plate dry completely, rotate it 90 degrees, and run it again in the exact same solvent. If your compound spots fall on a perfect diagonal line, it is stable. If you see spots off the diagonal (streaking downwards), your compound is actively degrading on the silica.

References

  • [2] Amphiphilic Polyfluorinated Amino Ethers from Cyclic Sulfamidates. ACS Publications.

  • Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols. PMC - NIH.

  • [1] CRYSTAL STRUCTURE ANALYSIS AND REACTIVITY OF N-ALKYL- AND N-ACYLDIOXATHIAZINANES. CLOCKSS.

Sources

Reference Data & Comparative Studies

Validation

3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide vs Boc-protected cyclic sulfamidates

Strategic Benchmarking of Cyclic Sulfamidates: 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide vs. N-Boc Derivatives As a Senior Application Scientist, selecting the appropriate electrophile for the stereospecific const...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Benchmarking of Cyclic Sulfamidates: 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide vs. N-Boc Derivatives

As a Senior Application Scientist, selecting the appropriate electrophile for the stereospecific construction of β-functionalized amines requires a deep understanding of protecting group orthogonality, intermediate stability, and reaction causality. Cyclic sulfamidates are privileged scaffolds in medicinal chemistry, but their reactivity and downstream processing are entirely dictated by their N-substituents.

This guide provides an objective, data-backed comparison between 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide and generic N-Boc-protected cyclic sulfamidates , detailing the mechanistic causality behind their experimental workflows.

Mechanistic Causality: The Necessity of N-Protection

Unprotected (N–H) cyclic sulfamidates are notoriously unreactive toward nucleophilic substitution under standard S_N2 conditions. When exposed to bases or nucleophiles, the secondary amine is readily deprotonated, generating an electron-rich anionic species that electrostatically repels incoming nucleophiles[1].

To activate the oxathiazolidine ring, the nitrogen must be functionalized with an electron-withdrawing group. Both Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups fulfill this role. The carbamoylation of the amine moiety withdraws electron density from the ring, significantly enhancing the electrophilicity of the adjacent carbon (C5) and making it highly susceptible to nucleophilic attack[2]. While both protecting groups activate the ring equally well, the choice between Cbz and Boc dictates the entire downstream deprotection strategy.

G A N-Protected Cyclic Sulfamidate (Highly Electrophilic) B Nucleophilic Attack (Nu⁻) Stereospecific SN2 at C5 A->B + Nucleophile C Acyclic Sulfamate Salt (Stable Intermediate) B->C Ring Opening D1 Telescoped Acidic Hydrolysis (Cleaves N-S & Boc) C->D1 If N-Boc D2 Mild Acidic Hydrolysis (Cleaves N-S only) C->D2 If N-Cbz E β-Functionalized Free Amine D1->E - Isobutylene, - CO2 D3 Hydrogenolysis (H2, Pd/C) (Cleaves Cbz) D2->D3 Isolate N-Cbz Amine D3->E - Toluene, - CO2

Logical workflow of nucleophilic ring-opening and orthogonal deprotection of cyclic sulfamidates.

Comparative Performance & Reactivity Data

The following table summarizes the operational differences between the two classes of protected sulfamidates.

Parameter3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxideN-Boc Cyclic Sulfamidates
Protecting Group Carboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)
Activation Mechanism Electron-withdrawing carbamate[2]Electron-withdrawing carbamate[2]
Orthogonality Stable to mild acids; orthogonal to Boc/tBuStable to hydrogenation; orthogonal to Cbz/Bn
N–S Bond Hydrolysis 20% H₂SO₄ or mild HCl (Preserves Cbz)[1]Telescoped with Boc removal (TFA/HCl)[3]
Carbamate Cleavage H₂, Pd/C (Hydrogenolysis)Strong Acid (TFA or HCl in Dioxane)[4]
Ideal Substrate Scope Acid-sensitive target moleculesReducible target molecules (alkenes, alkynes)

Experimental Methodologies: Self-Validating Protocols

A common pitfall in sulfamidate chemistry is misunderstanding the post-ring-opening intermediate. The initial S_N2 attack does not yield a free amine; it yields a highly stable acyclic sulfamate salt. Cleavage of the robust N–S bond is a mandatory secondary step[3].

Protocol A: Stereospecific Nucleophilic Ring-Opening

Causality: Because 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide possesses a methyl group at the C5 position, nucleophilic attack occurs at a secondary carbon. This proceeds via a strict S_N2 mechanism, resulting in a clean inversion of stereochemistry at the C5 chiral center[1].

  • Reaction Setup: Dissolve the cyclic sulfamidate (1.0 equiv) and the desired nucleophile (1.2 equiv) in a polar aprotic solvent (e.g., DMF or acetonitrile, 0.1 M) at 0 °C.

  • Self-Validation Check: Monitor the reaction via TLC. The starting sulfamidate is highly non-polar. As the reaction proceeds, the resulting acyclic sulfamate salt will form and remain stuck at the baseline in standard normal-phase solvent systems due to its ionic nature.

  • Isolation: Once the starting material is fully consumed, concentrate the mixture under reduced pressure to yield the crude sulfamate salt.

Protocol B: Deprotection Workflows

The choice of N-protecting group dictates how the intermediate sulfamate salt is processed.

Workflow 1: Telescoped Acidic Deprotection (For N-Boc Sulfamidates) Causality: Strong acids can simultaneously hydrolyze the N–S bond and cleave the Boc carbamate, streamlining the synthesis into a single pot[3].

  • Dissolve the crude N-Boc sulfamate salt in anhydrous dichloromethane (0.1 M).

  • Add 5.0 equivalents of Trifluoroacetic Acid (TFA) dropwise at room temperature[4].

  • Self-Validation Check: The evolution of CO₂ gas indicates active carbamate cleavage. Stir until gas evolution ceases (typically 2–12 hours).

  • Concentrate under reduced pressure to afford the crude free amine as a TFA salt.

Workflow 2: Orthogonal Deprotection (For 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide) Causality: If the molecule contains acid-sensitive moieties, treating it with TFA will destroy the product. Instead, the N–S bond is hydrolyzed under mild conditions that preserve the Cbz group, which is later removed via neutral hydrogenolysis.

  • N–S Hydrolysis: Dissolve the crude N-Cbz sulfamate salt in a 1:1 mixture of CH₂Cl₂ and 20% aqueous H₂SO₄. Stir for 1 hour at room temperature[1].

  • Extraction: Extract the resulting N-Cbz β-functionalized amine using a highly polar organic mixture such as CHCl₃/iPrOH (3:1)[1].

  • Hydrogenolysis: Dissolve the purified N-Cbz intermediate in methanol. Add 10% Pd/C (0.1 equiv) and stir under a hydrogen atmosphere (1 atm) until TLC indicates complete consumption of the N-Cbz intermediate. Filter through Celite to isolate the free amine.

Strategic Selection Guide

  • When to choose 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide: Opt for the Cbz-protected variant when synthesizing complex amino sugars, polyfluorinated ethers, or molecules with acid-sensitive acetals. Literature demonstrates that modifying the N-protection from Boc to Cbz can afford target amines in excellent yields (up to 95%) in cases where standard acidic Boc-deprotection fails or causes substrate degradation[5].

  • When to choose N-Boc Sulfamidates: Select Boc-protected sulfamidates when the target molecule contains reducible functional groups (e.g., alkenes, alkynes, or halogens) that would be inadvertently reduced or cleaved by the Pd/C catalyzed hydrogenation required to remove a Cbz group.

References

Sources

Comparative

Beyond Epoxides: A Comparative Guide to Cyclic Sulfamidates in Nucleophilic Ring Opening

As a Senior Application Scientist, I frequently observe synthetic chemists defaulting to epoxides for 1,2-difunctionalization. While epoxides are undeniably foundational, the demand for highly functionalized, stereopure...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe synthetic chemists defaulting to epoxides for 1,2-difunctionalization. While epoxides are undeniably foundational, the demand for highly functionalized, stereopure amines in drug development necessitates more precise tools. Cyclic sulfamidates have emerged as powerful electrophilic hubs that often outperform epoxides in regioselectivity, stereospecificity, and reactivity under mild conditions. This guide deconstructs the mechanistic causality behind these differences and provides self-validating protocols to integrate cyclic sulfamidates into your synthetic workflows.

Mechanistic Causality: Strain vs. Electronic Activation

The fundamental difference between epoxides and cyclic sulfamidates lies in their thermodynamic and kinetic modes of activation.

  • Epoxides (Strain-Driven): Epoxides rely heavily on ring strain (approximately 27–28 kcal/mol) to drive the ring-opening process. However, because the oxygen leaving group is a poor one (an alkoxide anion), epoxide opening typically requires harsh basic conditions, elevated temperatures, or the addition of Lewis acids to activate the oxygen. This dual SN1/SN2 character can lead to regiochemical scrambling depending on the substrate's substitution pattern.

  • Cyclic Sulfamidates (Electronic-Driven): Interestingly, five-membered cyclic sulfamidates possess significantly lower ring strain (around 5–6 kcal/mol). Their exceptional reactivity stems from the highly electron-withdrawing nature of the sulfonyl group, which transforms the oxygen into an outstanding leaving group (a stable sulfamate anion). Consequently, cyclic sulfamidates undergo pure, predictable SN2 displacement at the carbon adjacent to the oxygen, resulting in complete inversion of configuration without the need for Lewis acid catalysis[1][2].

Quantitative Data Comparison

To objectively compare these two classes of electrophiles, the table below summarizes their performance metrics across key synthetic parameters.

Table 1: Comparative Performance of Epoxides vs. Cyclic Sulfamidates

ParameterEpoxidesCyclic Sulfamidates
Primary Driving Force Ring Strain (~27 kcal/mol)Electronic Activation (Leaving Group Ability)
Reaction Mechanism SN2 or SN1-like (pH/Catalyst dependent)Strict SN2
Stereospecificity High to Moderate (prone to racemization via carbocation)Excellent (Complete inversion of configuration)
Regioselectivity Variable (Steric vs. Electronic control)Highly predictable (Attack at O-bearing carbon)
Catalyst Requirement Often requires Lewis acids or strong basesNone required; proceeds under neutral/mild conditions
Downstream Processing Direct formation of alcoholRequires acidic hydrolysis of the intermediate sulfamate
Key Applications β-Amino alcohols, 1,2-diolsβ-Amino acids, vicinal diamines, heterocycles
Logical Workflow Diagram

The following diagram illustrates the divergent synthetic pathways and mechanistic requirements when choosing between epoxides and cyclic sulfamidates.

G Start Nucleophilic Ring Opening Strategy Epoxide Epoxides (High Strain: ~27 kcal/mol) Start->Epoxide Sulfamidate Cyclic Sulfamidates (High Electrophilicity) Start->Sulfamidate E_Mech SN2 or SN1-like Requires Lewis Acid/Base Epoxide->E_Mech S_Mech Strict SN2 Neutral/Mild Conditions Sulfamidate->S_Mech E_Prod Direct Product: β-Amino Alcohols E_Mech->E_Prod S_Int Intermediate: Sulfamate Salt S_Mech->S_Int S_Prod Hydrolyzed Product: Vicinal Diamines / β-Amino Acids S_Int->S_Prod Acidic Hydrolysis (e.g., 20% H2SO4)

Mechanistic divergence and workflow comparison of epoxides vs. cyclic sulfamidates.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps. The causality behind the solvent and reagent choices is explicitly detailed.

Protocol A: Regioselective Ring Opening of a Cyclic Sulfamidate with Sodium Azide

Purpose: Synthesis of enantiopure vicinal diamine precursors (azido amines) via SN2 displacement[3]. Causality Check: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the azide anion by leaving it unsolvated. The subsequent acidic hydrolysis step is mandatory to cleave the resulting sulfamate salt into the free amine/alcohol[2].

  • Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve the enantiopure cyclic sulfamidate (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (0.2 M).

  • Nucleophilic Attack: Add sodium azide (NaN3, 1.5 equiv). Safety Note: NaN3 is highly toxic; handle with appropriate precautions. Stir the reaction mixture at room temperature for 12–24 hours.

    • Validation Step: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material indicates complete conversion to the highly polar sulfamate salt (which will remain stuck at the baseline).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DMF.

  • Hydrolysis of Sulfamate: Dissolve the crude residue in a 1:1 mixture of CH2Cl2 and 20% aqueous H2SO4. Stir vigorously at room temperature for 12 hours[2].

    • Causality: The acidic biphasic system hydrolyzes the N-S bond of the sulfamate to liberate the product without racemizing the newly formed stereocenter.

  • Neutralization & Extraction: Carefully neutralize the aqueous layer with solid NaHCO3 until effervescence ceases. Separate the organic layer, and extract the aqueous phase with EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via flash column chromatography to yield the pure azido amine.

Protocol B: Lewis Acid-Catalyzed Ring Opening of an Epoxide

Purpose: Synthesis of a β-amino alcohol from a terminal epoxide. Causality Check: Unlike sulfamidates, epoxides require activation. Lithium perchlorate (LiClO4) is used as a mild Lewis acid to coordinate the epoxide oxygen, increasing the electrophilicity of the adjacent carbon without causing SN1-mediated racemization.

  • Preparation: Dissolve the epoxide (1.0 equiv) and the amine nucleophile (1.2 equiv) in anhydrous acetonitrile (0.5 M).

  • Activation: Add LiClO4 (0.5 equiv) to the mixture.

  • Reaction: Stir the mixture at room temperature (or heat to 60°C for sterically hindered amines) until TLC indicates complete consumption of the epoxide.

    • Validation Step: GC-MS or LC-MS should be used to confirm the regiomeric ratio. Terminal epoxides typically favor attack at the less hindered carbon under these conditions, but structural biases can shift this ratio.

  • Workup: Quench with water, extract with CH2Cl2, dry over Na2SO4, and concentrate. Purify via recrystallization or chromatography.

Conclusion

While epoxides remain a staple for generating simple β-amino alcohols, cyclic sulfamidates offer a superior, highly predictable alternative for synthesizing complex, stereodefined nitrogenous compounds. By shifting the driving force from ring strain to electronic activation, chemists can achieve pristine SN2 inversions under mild conditions, making them indispensable building blocks in modern drug discovery.

References
  • US6277982B1 - Alkylation of alcohols, amines, thiols and their derivatives by cyclic sulfate intermediates. Google Patents.
  • Stereocontrolled Ring-Opening of a Hindered Sulfamidate with Nitrogen-Containing Aromatic Heterocycles: Synthesis of Chiral Quaternary Imidazole Derivatives. The Journal of Organic Chemistry - ACS Publications.
  • A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates: Mild, Green, and Efficient Reactivity with Alcohols. Universidad de La Rioja.
  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. MDPI.

Sources

Validation

Validating Stereoretention in 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Reactions: A Comparative Guide

Executive Summary The stereocontrolled synthesis of enantiopure chiral amines and amino alcohols remains a critical bottleneck in modern drug development. While cyclic sulfamidates are widely recognized as powerful elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereocontrolled synthesis of enantiopure chiral amines and amino alcohols remains a critical bottleneck in modern drug development. While cyclic sulfamidates are widely recognized as powerful electrophiles for these transformations, they typically undergo nucleophilic ring-opening via a standard SN​2 mechanism, resulting in strict stereochemical inversion[1].

However, the introduction of specific carbamate protecting groups fundamentally alters this reaction trajectory. This guide provides an in-depth technical comparison of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide against standard alternatives, demonstrating how neighboring group participation (NGP) enables an unconventional stereoretention pathway via a double-inversion mechanism[2].

Mechanistic Causality: The "Double Inversion" Phenomenon

To utilize cyclic sulfamidates effectively, one must understand the causality behind their stereochemical outcomes.

Standard N-alkyl or N-sulfonyl cyclic sulfamidates lack nucleophilic moieties on the nitrogen atom. Consequently, when an external nucleophile (e.g., an amine, alcohol, or thiol) is introduced, it attacks the sterically accessible C5 position directly. This single SN​2 displacement ejects the sulfamate leaving group, yielding a product with an inverted stereocenter[3].

In contrast, the 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide substrate features a benzyloxycarbonyl (Cbz) group. Under thermal activation or in specific polar aprotic solvents, the carbonyl oxygen of the Cbz group acts as an internal nucleophile.

  • First Inversion: The Cbz carbonyl attacks the C5 stereocenter intramolecularly, displacing the −SO3​ moiety to form a transient oxazolidinone (or aziridinium) intermediate. This step inverts the stereocenter[2].

  • Second Inversion: The external nucleophile then attacks this activated intermediate at the C5 position, causing a second SN​2 inversion[4].

The net mathematical result of these two consecutive inversions is stereoretention —a highly valuable outcome when the inverted chiral pool precursor is unavailable or prohibitively expensive[5].

Mechanism cluster_retention Stereoretention Pathway (3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide) cluster_inversion Standard Stereoinversion Pathway (N-Alkyl Sulfamidates) A 1. Starting Material (S)-Configuration B 2. Cbz Carbonyl Attack (Internal Nucleophile) A->B C 3. Oxazolidinone Intermediate (First Inversion to R) B->C D 4. External Nucleophile Attack (e.g., Amine/Alcohol) C->D E 5. Final Product (Second Inversion to S) NET: RETENTION D->E F 1. Starting Material (S)-Configuration G 2. Direct SN2 Attack by External Nucleophile F->G H 3. Final Product (Single Inversion to R) NET: INVERSION G->H

Fig 1. Mechanistic comparison of stereoretentive double inversion vs. standard SN2 stereoinversion.

Performance Comparison: 3-Cbz vs. Standard Alternatives

To objectively evaluate the 3-Cbz-5-methyl sulfamidate, we benchmarked it against two standard stereoinvertive methods: the N-Benzyl cyclic sulfamidate equivalent and the traditional Mitsunobu reaction of the corresponding amino alcohol.

Table 1: Performance Comparison of Stereoselective C-O/C-N Bond Formation
Parameter3-Cbz-5-methyl SulfamidateN-Benzyl SulfamidateMitsunobu Etherification
Primary Mechanism NGP / Double Inversion[2]Direct SN​2 Attack[3]Phosphonium Activation / SN​2
Net Stereochemistry Retention Inversion Inversion
Reagent Stability High (Bench-stable solid)ModerateLow (Requires fresh DEAD/DIAD)
Typical Yield 75% – 88%80% – 92%40% – 65% (Steric hindrance)
Enantiomeric Excess >98% ee>99% eeVariable (Prone to racemization)
Byproduct Profile Water-soluble sulfatesWater-soluble sulfatesHydrazine dicarboxylates, TPPO

Key Insight: While the N-Benzyl sulfamidate provides slightly higher yields due to the lack of competing intramolecular pathways, the 3-Cbz variant is the only reagent in this class capable of preserving the original stereocenter while avoiding the notoriously difficult purification profiles of Mitsunobu reactions[4].

Experimental Protocols: A Self-Validating System

Trustworthiness in stereochemical synthesis requires rigorous, self-validating experimental designs. The following protocol outlines the ring-opening of (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide with an alcohol nucleophile, explicitly designed to verify stereoretention through orthogonal analytical checks[6].

Step-by-Step Methodology

Step 1: Substrate Preparation & Activation

  • Dissolve 1.0 mmol of (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (>99% ee) in 5.0 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Causality Note: THF is chosen as a polar aprotic solvent to stabilize the transient oxazolidinone intermediate formed via NGP without competing as a nucleophile.

Step 2: Nucleophilic Ring Opening

  • Add 1.2 mmol of the chosen nucleophile (e.g., benzyl alcohol) and 1.5 mmol of a mild, non-nucleophilic base (such as K2​CO3​ ) to the solution.

  • Heat the mixture to 60°C for 12 hours. The elevated temperature provides the necessary activation energy for the internal Cbz attack (First Inversion) followed by the external nucleophile attack (Second Inversion).

Step 3: Acidic Hydrolysis

  • Cool the reaction to room temperature and quench with 2.0 mL of 1M aqueous HCl.

  • Stir vigorously for 2 hours to hydrolyze the resulting sulfamate salt, liberating the SO3​ group and yielding the free N-Cbz amino ether.

  • Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Step 4: Stereochemical Validation (Chiral HPLC)

  • Purify the crude product via flash column chromatography.

  • Inject the purified product into a Chiralcel OD-H HPLC column (Hexane/Isopropanol 90:10, 1.0 mL/min).

  • Self-Validation Check: Co-inject the product with an independently synthesized authentic (S)-standard. A single peak confirms >98% ee and validates the stereoretention pathway.

Workflow Step1 Substrate Prep (3-Cbz-5-methyl) Step2 Nucleophilic Opening (THF, 60°C) Step1->Step2 Add Nu: Step3 Acidic Hydrolysis (Removal of SO3) Step2->Step3 1M HCl Step4 Chiral HPLC (ee% Analysis) Step3->Step4 Isolate Validation Stereochemical Validation Step4->Validation Compare vs Std

Fig 2. Self-validating experimental workflow for confirming stereoretention via chiral HPLC.

Sources

Comparative

Cyclic Sulfamidates vs. Cyclic Sulfates for Chiral Amino Alcohol Synthesis: A Comparative Guide

As drug development increasingly relies on complex, enantiopure building blocks, the efficient synthesis of chiral amino alcohols and their derivatives is paramount. Two of the most powerful electrophilic platforms for t...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, enantiopure building blocks, the efficient synthesis of chiral amino alcohols and their derivatives is paramount. Two of the most powerful electrophilic platforms for these transformations are cyclic sulfates and cyclic sulfamidates .

While both reagents function as highly reactive, epoxide-like synthons that undergo stereospecific nucleophilic ring-opening ( SN​2 ), their distinct electronic environments dictate fundamentally different regioselectivity and application profiles. This guide objectively compares their performance, mechanistic causality, and experimental workflows to help synthetic chemists select the optimal reagent for target-oriented synthesis.

Mechanistic Causality & Performance Comparison

To master these reagents, one must understand the causality behind their reactivity and selectivity. Both cyclic sulfates and sulfamidates owe their high reactivity to the relief of ring strain and the exceptional leaving-group ability of the resulting sulfate/sulfamate anion[4.5, 5.1]. A critical advantage over epoxides is that the initial ring-opening yields a stable, negatively charged intermediate salt. This effectively halts the reaction, preventing the over-alkylation issues commonly seen with highly reactive electrophiles.

Cyclic Sulfates: High Reactivity with Regiochemical Nuance

Derived from 1,2-diols, cyclic sulfates are potent dielectrophiles. Because the ring contains two identical oxygen atoms, nucleophilic attack can theoretically occur at either adjacent carbon.

  • The Causality of Selectivity: Regioselectivity in cyclic sulfates is governed by a delicate balance of steric hindrance and electronic stabilization. In terminal cyclic sulfates, nucleophiles reliably attack the less hindered primary carbon. However, in gem-disubstituted or electronically biased systems, regioselectivity can invert or become mixed, as the transition state shifts between SN​2 and SN​1 -like character [3.1].

Cyclic Sulfamidates: Uncompromising Regiocontrol

Derived from 1,2-amino alcohols, cyclic sulfamidates incorporate a nitrogen atom into the five-membered ring. This nitrogen is typically protected with an electron-withdrawing group (e.g., Boc, Cbz, or sulfonyl).

  • The Causality of Selectivity: The presence of the protected nitrogen fundamentally alters the ring's electronic symmetry. The C–O bond becomes significantly more electrophilic than the C–N bond. Consequently, incoming nucleophiles (whether carbon, oxygen, nitrogen, or fluorine-based) attack almost exclusively at the carbon adjacent to the oxygen, breaking the C–O bond[1][2]. This predictable regiocontrol makes sulfamidates superior for synthesizing densely functionalized, unnatural chiral amines.

Quantitative Data & Performance Summary

The following table summarizes the comparative performance metrics of both electrophilic platforms based on standard bench-scale applications.

FeatureCyclic SulfatesCyclic Sulfamidates
Synthetic Precursor Chiral 1,2-DiolsChiral 1,2-Amino alcohols
Reactivity Profile Very High (Often exceeds epoxides)High (Comparable to activated aziridines)
Regioselectivity Variable (Dependent on sterics/electronics)Highly Predictable (Exclusive C–O cleavage)
Intermediate Stability Stable sulfate saltStable sulfamate salt
Hydrolysis Conditions Aqueous Acid (e.g., 20% H2​SO4​ )Aqueous Acid (e.g., 20% H2​SO4​ )
Common Nucleophiles Azides, Amines, Halides, AlkoxidesAlkoxides, Amines, Carbon nucleophiles, Fluoride
Primary Application Azido alcohols Amino alcoholsDiamines, β -functionalized amines, Amino esters

Visualizing the Synthetic Workflows

The pathways for utilizing these reagents follow a parallel logic: activation of the precursor, regioselective nucleophilic ring-opening, and subsequent acidic hydrolysis to unmask the final functional group.

G cluster_sulfate Cyclic Sulfate Pathway cluster_sulfamidate Cyclic Sulfamidate Pathway diol 1,2-Diol sulfate Cyclic Sulfate diol->sulfate SOCl2 / RuO4 azido Azido Sulfate sulfate->azido NaN3 (SN2) amino_alc1 Amino Alcohol azido->amino_alc1 1. H+  2. [H] amino_alc2 1,2-Amino Alcohol sulfamidate Cyclic Sulfamidate amino_alc2->sulfamidate SOCl2 / RuO4 sulfamate Sulfamate sulfamidate->sulfamate Nu- (C-O cleavage) diamine Functionalized Amine sulfamate->diamine H+ (Hydrolysis)

Synthetic pathways for cyclic sulfates vs. cyclic sulfamidates, highlighting intermediate salts.

Experimental Methodologies

The direct reaction of diols or amino alcohols with sulfuryl chloride ( SO2​Cl2​ ) is notoriously low-yielding. Therefore, a self-validating two-step protocol is standard: formation of the sulfite/sulfamidite using thionyl chloride ( SOCl2​ ), followed by catalytic ruthenium oxidation [4.1].

Protocol A: Synthesis and Ring-Opening of a Cyclic Sulfate

Objective: Convert a chiral 1,2-diol to a β -azido alcohol.

  • Sulfite Formation: Dissolve the 1,2-diol (1.0 equiv) in anhydrous CH2​Cl2​ . Add triethylamine (2.5 equiv) and cool to 0 °C. Dropwise add SOCl2​ (1.2 equiv). Stir for 30 mins. Quench with water, extract, and concentrate to yield the cyclic sulfite.

  • Oxidation to Sulfate: Dissolve the crude sulfite in a mixture of CH3​CN , CH2​Cl2​ , and H2​O (2:2:1). Add NaIO4​ (1.5 equiv) and a catalytic amount of RuCl3​⋅xH2​O (0.01 equiv). Stir at room temperature until the solution turns pale yellow. Extract, wash with brine, and concentrate.

  • Nucleophilic Ring-Opening: Dissolve the cyclic sulfate in anhydrous DMF. Add NaN3​ (1.5 equiv) and stir at 50 °C for 4–12 hours. Self-Validation Check: TLC will show the disappearance of the starting material, but the product (azido sulfate salt) remains at the baseline due to its high polarity.

  • Hydrolysis: Evaporate the DMF under reduced pressure. Dissolve the crude salt in 20% aqueous H2​SO4​ and THF (1:1). Stir at room temperature for 12 hours to hydrolyze the sulfate ester. Neutralize with NaHCO3​ , extract with ethyl acetate, and purify to isolate the azido alcohol.

Protocol B: Synthesis and Ring-Opening of a Cyclic Sulfamidate

Objective: Convert an N-Boc-1,2-amino alcohol to a polyfluorinated amino ether[3].

  • Sulfamidite Formation: Dissolve the N-Boc-amino alcohol (1.0 equiv) in anhydrous CH2​Cl2​ . Add pyridine (2.5 equiv) and cool to -78 °C. Slowly add SOCl2​ (1.2 equiv). Warm to room temperature over 2 hours. Wash with 1M HCl, extract, and concentrate.

  • Oxidation to Sulfamidate: Dissolve the sulfamidite in CH3​CN and H2​O (1:1). Add NaIO4​ (1.5 equiv) and RuCl3​⋅xH2​O (0.05 equiv). Stir at 0 °C for 2 hours. Extract with ethyl acetate, filter through a short pad of silica to remove ruthenium salts, and concentrate.

  • Nucleophilic Ring-Opening: To a solution of the cyclic sulfamidate in anhydrous acetonitrile, add the polyfluorinated alcohol (1.5 equiv) and Cs2​CO3​ (1.5 equiv). Stir at 25 °C for 3 hours. The reaction yields the intermediate sulfamate salt.

  • Hydrolysis: Evaporate the acetonitrile completely. Redissolve the residue in CH2​Cl2​ and 20% aqueous H2​SO4​ (1:1). Stir vigorously at 25 °C for 3 hours to cleave the sulfamate group. Basify the aqueous layer, extract with CH2​Cl2​ , and purify via chromatography to yield the β -functionalized amine.

Practical Insights from the Bench

  • Solvent Removal Prior to Hydrolysis: A common point of failure in both workflows is attempting acid hydrolysis while polar aprotic solvents (like DMF or Acetonitrile) are still present in large volumes. These solvents interfere with the biphasic aqueous acid hydrolysis. Always evaporate the reaction solvent before adding H2​SO4​ .

  • Avoiding Aziridine Formation: When working with cyclic sulfamidates, prolonged exposure to strong bases during the ring-opening step can cause the protected nitrogen to undergo an intramolecular attack, ejecting the sulfamate and forming an aziridine. Utilizing milder bases (like Cs2​CO3​ ) or strictly monitoring reaction times mitigates this risk.

  • Ruthenium Catalyst Removal: Residual ruthenium from the oxidation step can cause unwanted side reactions or decomposition during storage. Filtering the crude cyclic sulfate/sulfamidate through a short plug of silica gel or Celite is mandatory before proceeding to the ring-opening step.

References

  • Lang, K., Hu, Y., Lee, W.-C. C., & Zhang, X. P. (2022). "Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols." Nature Synthesis, 1(7), 548-557.[Link]

  • Marie, N., Ma, J.-A., & Cahard, D. (2022). "Amphiphilic Polyfluorinated Amino Ethers from Cyclic Sulfamidates." The Journal of Organic Chemistry, 87(24), 16665-16675.[Link]

  • Avenoza, A., Busto, J. H., Corzana, F., Jiménez-Osés, G., & Peregrina, J. M. (2003). "Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies." The Journal of Organic Chemistry, 68(11), 4506-4513.[Link]

  • Lohray, B. B. (1992). "Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis." Synthesis, 1992(11), 1035-1052.[Link]

  • Byun, H.-S., He, L., & Bittman, R. (2000). "Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis." Tetrahedron, 56(37), 7051-7091.[Link]

Sources

Validation

Spectroscopic Comparison of 5-Methyl vs. 5-Unsubstituted 1,2,3-Oxathiazolidine 2,2-Dioxides: A Technical Guide

Cyclic sulfamidates (1,2,3-oxathiazolidine 2,2-dioxides) are highly reactive, electrophilic heterocycles that serve as versatile building blocks in drug development and asymmetric synthesis[1]. While the core scaffold re...

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Author: BenchChem Technical Support Team. Date: April 2026

Cyclic sulfamidates (1,2,3-oxathiazolidine 2,2-dioxides) are highly reactive, electrophilic heterocycles that serve as versatile building blocks in drug development and asymmetric synthesis[1]. While the core scaffold remains consistent, the presence or absence of a substitution at the 5-position—such as a methyl group—drastically alters the molecule's conformational dynamics, spectroscopic signatures, and regioselectivity during nucleophilic ring-opening.

This guide provides an objective, data-driven comparison between 5-methyl and 5-unsubstituted oxathiazolidine dioxides, detailing the causality behind their spectroscopic differences and providing self-validating protocols for their synthesis and analysis.

Conformational Theory & Causality

The fundamental driver of the spectroscopic differences between these two variants lies in their 3D architecture.

In the 5-unsubstituted form , the five-membered heterocycle exhibits significant conformational flexibility. It rapidly interconverts between various states, most notably the O-envelope and (N)C-envelope conformations[2]. This flexibility averages out the dihedral angles between the C4 and C5 protons, leading to standard coupling constants in Nuclear Magnetic Resonance (NMR) spectroscopy.

Conversely, introducing a 5-methyl group acts as a powerful conformational lock. To minimize severe 1,3-diaxial-like steric clashes between the bulky C5-methyl group and the protruding oxygens of the sulfonyl ( SO2​ ) group, the ring is forced into a rigid (O)C-envelope conformation [2]. This structural rigidification permanently alters the dihedral angles and restricts the vibrational freedom of the O-S-O bonds. Consequently, this conformational locking is the direct causal factor for the distinct deshielding effects observed in NMR and the shifted vibrational frequencies in Infrared (IR) spectroscopy.

Self-Validating Synthesis Protocols

To ensure high-fidelity spectroscopic data, the synthesis of these cyclic sulfamidates must avoid acidic degradation or over-oxidation. The following self-validating protocol is optimized for N-Boc protected variants (e.g., derived from N-Boc-ethanolamine or N-Boc-1-amino-2-propanol)[3].

Step 1: Sulfamidite Formation
  • Procedure: To a solution of imidazole (3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add thionyl chloride ( SOCl2​ , 1.2 eq). Stir for 15 minutes, then cool to -10 °C. Dropwise add the N-Boc-amino alcohol precursor (1.0 eq) dissolved in DCM. Stir at room temperature for 2 hours[3].

  • Causality: Imidazole is specifically chosen over triethylamine because it effectively scavenges the HCl byproduct without creating a highly basic environment. Strong bases can trigger premature ring-opening or unwanted deprotection of the acid-sensitive N-Boc group.

  • Validation Checkpoint: Before proceeding to oxidation, isolate a crude aliquot and perform ATR-FTIR. The appearance of a sharp S=O stretching band at ~1150 cm⁻¹ confirms successful cyclization. If a broad O−H stretch (~3300 cm⁻¹) persists, the starting material has not fully reacted.

Step 2: Chemoselective Oxidation
  • Procedure: Cool the crude sulfamidite mixture to 0 °C. Add a 10% aqueous NaIO4​ solution (1.5 eq), followed by catalytic RuCl3​⋅H2​O (0.1 eq). Vigorously stir the biphasic mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours[3].

  • Causality: The biphasic DCM/ H2​O system is critical. It allows the water-soluble NaIO4​ to continuously regenerate the active RuO4​ catalyst exactly at the solvent interface, preventing the highly oxidative ruthenium species from over-oxidizing the organic substrate.

  • Validation Checkpoint: Analyze the crude product via 1H NMR. The successful transition from sulfamidite to sulfamidate (2,2-dioxide) is validated by a distinct downfield shift (approx. +0.4 ppm) of the C4 and C5 protons, driven by the increased electron-withdrawing nature of the newly formed SO2​ group.

Experimental Workflow & Logical Relationships

The following diagrams illustrate the self-validating experimental workflow and the logical cascade of how the 5-methyl substitution dictates the molecule's properties.

Experimental_Workflow Step1 Step 1: Sulfamidite Formation • SOCl2, Imidazole • DCM, -10°C to RT Val1 Validation 1 • TLC: Disappearance of SM • Crude IR: S=O stretch ~1150 cm⁻¹ Step1->Val1 Intermediate Check Step2 Step 2: Chemoselective Oxidation • RuCl3 (cat.), NaIO4 • H2O/DCM biphasic, 0°C Val1->Step2 Proceed if complete Val2 Validation 2 • Crude IR: SO2 stretch ~1350 cm⁻¹ • NMR: Downfield shift of C4/C5 Step2->Val2 Oxidation Check Step3 Step 3: Purification • Silica Gel Chromatography • Hexane/EtOAc gradient Val2->Step3 Final Isolation

Self-validating experimental workflow for cyclic sulfamidate synthesis.

Sulfamidate_Logic Root 5-Methyl Substitution (Cyclic Sulfamidate) Conform Conformational Shift (O-Envelope to (O)C-Envelope) Root->Conform NMR NMR Perturbations (C5-H Deshielding & J-Coupling) Root->NMR Reactivity Steric Hindrance (C5 Position Blocked) Root->Reactivity Conform->NMR Alters dihedral angles Regio Regioselective Ring Opening (Nucleophilic Attack at C4) Reactivity->Regio Directs nucleophiles

Logical relationship between 5-methyl substitution, conformation, and properties.

Spectroscopic Data Comparison

The quantitative data below summarizes the spectroscopic differences between N-Boc protected 5-unsubstituted and 5-methyl oxathiazolidine dioxides, recorded in CDCl3​ at 298 K.

Table 1: 1H and 13C NMR Spectroscopic Comparison

The 5-methyl substitution induces significant deshielding at the C5 position. In 13C NMR, the C5 carbon of the methyl variant shifts dramatically downfield to 76.3 ppm compared to the unsubstituted analog[4].

Property / Nucleus5-Unsubstituted (N-Boc)5-Methyl (N-Boc)Causality & Assignment Notes
C5-H ( 1H ) ~ 4.50 ppm (t)~ 4.85 ppm (m)The (O)C-envelope conformation forces the C5 methine proton into a highly deshielded equatorial-like position relative to the SO2​ group.
C4-H ( 1H ) ~ 3.90 ppm (t)~ 3.75 ppm (dd)Splitting changes from a simple triplet to a doublet of doublets due to restricted dihedral angles and coupling with the adjacent chiral center.
C5 ( 13C ) ~ 68.0 ppm76.3 ppmInductive deshielding from the methyl group combined with the highly electronegative adjacent ring oxygen[4].
C4 ( 13C ) ~ 45.0 ppm51.8 ppmDownfield shift induced by the rigidified proximity to the N-Boc carbonyl[4].
C5- CH3​ ( 13C ) N/A18.2 ppmStandard aliphatic methyl resonance, confirming substitution[4].
Table 2: Infrared (IR) Spectroscopy Comparison (ATR-FTIR)

The rigidification of the ring in the 5-methyl variant restricts the O-S-O bond angle, leading to higher energy vibrational modes for the sulfonyl group.

Vibrational Mode5-Unsubstituted5-MethylDiagnostic Significance
νas​(SO2​) ~ 1340 cm⁻¹~ 1355 cm⁻¹The asymmetric stretch shifts to a higher wavenumber in the 5-methyl variant due to increased ring strain and restricted bond angle flexibility.
νs​(SO2​) ~ 1160 cm⁻¹~ 1175 cm⁻¹Symmetric stretch confirms the fully oxidized 2,2-dioxide state (distinguishing it from the ~1150 cm⁻¹ sulfamidite precursor).
ν(C−O−S) ~ 1045 cm⁻¹~ 1060 cm⁻¹Shifted due to the inductive effect of the C5-methyl group directly attached to the C-O bond.

References

  • US6277982B1 - Alkylation of alcohols, amines, thiols and their derivatives by cyclic sulfate intermediates , Google Patents.1

  • (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide , IUCr Journals. 4

  • Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles , ACS Publications.3

  • Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinyl-methoxy]pyridine , ResearchGate. 2

Sources

Comparative

A Technical Guide to the Electrophilic Reactivity of Cbz-Protected Cyclic Sulfamidates: A Comparative Benchmark

For the modern researcher in synthetic chemistry and drug development, the selection of an appropriate electrophile is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic rou...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher in synthetic chemistry and drug development, the selection of an appropriate electrophile is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth analysis of the electrophilic reactivity of carbobenzyloxy (Cbz)-protected cyclic sulfamidates, a class of reagents that has garnered significant attention for its superior performance in comparison to traditional electrophiles such as epoxides and aziridines. We will explore the underlying principles of their reactivity, present comparative data, and provide detailed experimental protocols to enable their effective implementation in the laboratory.

The Advantage of the Cyclic Sulfamidate Scaffold

Cyclic sulfamidates, particularly five-membered rings (1,2,3-oxathiazolidine-2,2-dioxides), are powerful intermediates in organic synthesis.[1] Their utility stems from a unique combination of stability and controlled reactivity. The endocyclic sulfamate group acts as an excellent leaving group, pre-disposed for nucleophilic attack at the adjacent carbon atoms. This inherent reactivity is a consequence of the ring strain and the strong electron-withdrawing nature of the sulfonyl group.[2]

When the nitrogen atom of the cyclic sulfamidate is protected with a Cbz group, the electrophilicity of the scaffold is further modulated. The Cbz group, while primarily installed for orthogonal protection strategies in peptide synthesis, also influences the electronic properties of the sulfamidate ring.[3][4] This guide will focus on benchmarking the reactivity of these Cbz-protected systems against other common three-membered heterocyclic electrophiles.

Synthesis of a Representative Cbz-Protected Cyclic Sulfamidate

The preparation of Cbz-protected cyclic sulfamidates is a straightforward process, typically starting from the corresponding Cbz-protected amino alcohol. The following protocol details the synthesis of (S)-4-benzyl-3-(benzyloxycarbonyl)-1,2,3-oxathiazolidine-2,2-dioxide from Cbz-L-phenylalaninol.

Experimental Protocol: Synthesis of a Cbz-Protected Cyclic Sulfamidate

Materials:

  • Cbz-L-phenylalaninol

  • Thionyl chloride (SOCl₂)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyclic Sulfamidite Formation: To a solution of Cbz-L-phenylalaninol (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (2.2 equiv). To this stirred solution, add thionyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude cyclic sulfamidite.

  • Oxidation to Cyclic Sulfamidate: Dissolve the crude cyclic sulfamidite in a mixture of acetonitrile and water. Add RuCl₃·xH₂O (0.01 equiv) followed by NaIO₄ (1.5 equiv) in portions. Stir the reaction vigorously at room temperature for 1-2 hours, monitoring by TLC.

  • Final Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Cbz-protected cyclic sulfamidate.

cluster_synthesis Synthesis Workflow start Cbz-L-phenylalaninol step1 Dissolve in anhydrous DCM Add Et3N at 0 °C start->step1 step2 Add SOCl2 dropwise Stir for 2-4h at RT step1->step2 workup1 Quench with NaHCO3 (aq) Extract with DCM Dry and concentrate step2->workup1 sulfamidite Crude Cyclic Sulfamidite workup1->sulfamidite step3 Dissolve in MeCN/H2O Add RuCl3 and NaIO4 sulfamidite->step3 step4 Stir for 1-2h at RT step3->step4 workup2 Dilute with EtOAc and H2O Extract with EtOAc Dry and concentrate step4->workup2 purification Flash Column Chromatography workup2->purification product Cbz-Protected Cyclic Sulfamidate purification->product cluster_reactivity Comparative Electrophilic Reactivity Electrophiles Electrophile Cbz-Protected Cyclic Sulfamidate Cbz-Protected Aziridine Styrene Oxide Reactivity Relative Reactivity High Moderate Low Nucleophile Nucleophile (e.g., Azide) Nucleophile->Electrophiles Ring-Opening Reaction

Caption: Relative electrophilic reactivity of cyclic sulfamidates, aziridines, and epoxides.

The mechanism of this ring-opening reaction typically proceeds via an Sₙ2 pathway, resulting in inversion of stereochemistry at the site of nucleophilic attack. The nucleophile attacks the less sterically hindered carbon atom of the cyclic sulfamidate, leading to the opening of the ring and the formation of a sulfamic acid salt, which is then typically hydrolyzed upon workup.

Protocol for Kinetic Analysis of Electrophilic Reactivity

To experimentally validate the reactivity benchmarks, a standardized kinetic analysis is required. The following protocol outlines a general method for determining the pseudo-first-order rate constant for the reaction of a Cbz-protected cyclic sulfamidate with a nucleophile using in-situ monitoring by ¹H NMR spectroscopy.

Experimental Protocol: Kinetic Analysis by ¹H NMR

Materials and Equipment:

  • Cbz-protected cyclic sulfamidate

  • Nucleophile (e.g., sodium azide)

  • Deuterated solvent (e.g., DMF-d₇)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

  • Thermostatted NMR probe

Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution of the Cbz-protected cyclic sulfamidate and the internal standard in the deuterated solvent of choice. Ensure the concentrations are accurately known.

  • Initiation of Reaction: Equilibrate the NMR tube containing the substrate solution in the NMR probe at the desired reaction temperature. In a separate vial, prepare a solution of the nucleophile (in large excess, e.g., 10-20 equivalents) in the same deuterated solvent. To initiate the reaction, rapidly inject the nucleophile solution into the NMR tube and mix thoroughly.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen to provide a sufficient number of data points over the course of the reaction (at least 2-3 half-lives).

  • Data Analysis: Integrate a well-resolved proton signal of the starting material and the internal standard in each spectrum. The concentration of the starting material at each time point can be determined relative to the constant concentration of the internal standard.

  • Rate Constant Determination: Plot the natural logarithm of the concentration of the starting material (ln[SM]) versus time. For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant (k_obs).

cluster_kinetics Kinetic Analysis Workflow start Prepare Substrate and Internal Standard in NMR Tube step1 Equilibrate at desired temperature in NMR spectrometer start->step1 step2 Inject Nucleophile Solution (in large excess) step1->step2 step3 Acquire 1H NMR spectra at timed intervals step2->step3 analysis1 Integrate signals of starting material and internal standard step3->analysis1 analysis2 Calculate concentration of starting material over time analysis1->analysis2 plot Plot ln[SM] vs. time analysis2->plot result Determine k_obs from the slope of the linear fit plot->result

Caption: Workflow for the kinetic analysis of the ring-opening reaction.

Conclusion

Cbz-protected cyclic sulfamidates represent a superior class of electrophiles for the construction of complex molecules. Their enhanced reactivity, which can be quantitatively benchmarked against other electrophilic systems, allows for milder reaction conditions and greater synthetic efficiency. The protocols provided in this guide offer a practical framework for the synthesis and kinetic evaluation of these valuable reagents. By understanding and harnessing the unique reactivity of Cbz-protected cyclic sulfamidates, researchers can unlock new possibilities in the design and execution of innovative synthetic strategies.

References

  • Meléndez, R. E., & Lubell, W. D. (2003). Synthesis and reactivity of cyclic sulfamidites and sulfamidates. Tetrahedron, 59(15), 2581–2616. [Link]

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201. [Link]

  • Mayr, H., & Ofial, A. R. (2005). Kinetics of electrophile-nucleophile combinations: A general approach to polar organic reactivity. Pure and Applied Chemistry, 77(11), 1807–1821. [Link]

  • Hermes, S., et al. (2024). Measuring Kinetics under Vibrational Strong Coupling: Testing for a Change in the Nucleophilicity of Water and Alcohols. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2022). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. [Link]

  • Looper, R. E., & Chartrand, D. (2009). A novel multistep mechanism for the stereocontrolled ring opening of hindered sulfamidates: mild, green, and efficient reactivity with alcohols. The Journal of organic chemistry, 74(19), 7354–7362. [Link]

  • Hili, R., & Yudin, A. K. (2006). Readily available unprotected amino aldehydes. Journal of the American Chemical Society, 128(46), 14772–14773. [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Ferreira, F., et al. (2000). Cyclic Sulfates and Sulfamidates in Synthesis. Angewandte Chemie International Edition, 39(23), 4210-4233. [Link]

  • Huisgen, R. (1963). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633-645. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling, Quenching, and Disposal of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

As a highly reactive electrophile, 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide requires stringent operational oversight. Five-membered cyclic sulfamidates are widely utilized in drug development for stereospecific n...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive electrophile, 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide requires stringent operational oversight. Five-membered cyclic sulfamidates are widely utilized in drug development for stereospecific nucleophilic ring-opening reactions, but their inherent reactivity makes them severe thermal and environmental hazards if mishandled[1].

This guide provides the authoritative, self-validating protocol for the safe quenching and logistical disposal of this compound, ensuring laboratory safety and regulatory compliance.

Hazard Assessment & Mechanistic Causality

To safely dispose of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide, one must first understand the causality behind its instability.

  • Thermal Runaway Risk: The 1,2,3-oxathiazolidine 2,2-dioxide ring is highly strained. Differential scanning calorimetry (DSC) studies demonstrate that cyclic sulfamidates exhibit a medium-to-high thermal safety risk[1]. When exposed to strong bases (e.g., DBU, pyridine) or concentrated nucleophiles, the onset temperature ( Tons​ ) for exothermic decomposition drops significantly, risking a thermal runaway and the rapid evolution of sulfur dioxide ( SO2​ ) gas[1].

  • Environmental Toxicity: Unquenched cyclic sulfamidates are potent alkylating agents. They are classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H400/H410)[2].

  • The "Carboy Bomb" Hazard: Disposing of unquenched cyclic sulfamidates directly into a sealed organic waste carboy can lead to spontaneous, base-catalyzed polymerization or decomposition. The resulting gas expansion can cause the waste container to pressurize and violently rupture.

Quantitative Chemical Profile
Property / ParameterValue / Description
Chemical Name 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide
Molecular Formula C11H13NO5S
Molecular Weight 271.29 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H400, H410 (Aquatic toxicity)[2]
Thermal Hazard Exothermic decomposition; highly reactive with strong bases[1]
Disposal Mandate Must be chemically quenched prior to licensed incineration[2]

Step-by-Step Quenching & Disposal Protocol

To neutralize the alkylating threat, the cyclic sulfamidate ring must be deliberately opened via an SN​2 mechanism in a highly controlled, dilute environment before the waste is bulked.

Phase 1: Preparation and Dilution (The Heat Sink)
  • Isolate the Material: Transfer the surplus or waste 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide into a suitably sized round-bottom flask equipped with a magnetic stir bar.

  • Dilute: Dissolve the compound in an inert, water-miscible solvent such as Tetrahydrofuran (THF) or a biphasic mixture (e.g., Dichloromethane/Water).

    • Causality: The concentration must be kept strictly < 0.2 M . The large volume of solvent acts as a critical thermal mass (heat sink) to absorb the exothermic energy released during the ring-opening process, preventing localized boiling.

Phase 2: Controlled Ring-Opening
  • Cool the System: Submerge the reaction flask in an ice-water bath (0 °C) and initiate vigorous stirring.

  • Introduce the Nucleophile: Slowly, via an addition funnel, add an excess of a mild aqueous base (e.g., 1M NaOH or saturated NaHCO3​ ) or a primary amine (e.g., ethanolamine).

    • Causality: Dropwise addition ensures the rate of heat generation does not exceed the cooling capacity of the ice bath. The nucleophile attacks the C5 position of the sulfamidate, breaking the strained ring and forming a highly stable, water-soluble acyclic sulfamate salt.

Phase 3: Verification (Self-Validating System)
  • Stir and Monitor: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours.

  • Validate Quench: Do not assume the reaction is complete. Withdraw a 50 µL aliquot and analyze it via TLC or LCMS.

    • Causality: You must analytically verify the complete disappearance of the starting material ( m/z 271.29) before proceeding. Bulking partially quenched waste reinstates the thermal hazard.

Phase 4: Waste Segregation and Final Disposal
  • Phase Separation: If a biphasic solvent system was used, transfer the mixture to a separatory funnel and separate the layers.

  • Segregate:

    • Aqueous Layer: Contains the neutralized, ring-opened sulfamate salts. Dispose of this in the appropriately labeled basic aqueous waste container.

    • Organic Layer: Contains the carrier solvent and any cleaved Cbz-protecting group byproducts (e.g., benzyl alcohol). Dispose of this in the halogenated or non-halogenated organic waste carboy, depending on the solvent used.

  • Logistical Disposal: Ensure all waste containers are vented securely. The segregated waste must be handed over to a licensed professional waste disposal service for controlled incineration equipped with flue gas scrubbing (to capture sulfur oxides)[2].

Workflow Visualization

G A Unquenched 3-Cbz-5-methyl- 1,2,3-oxathiazolidine 2,2-dioxide (High Thermal Hazard) B Step 1: Dilution Dissolve in THF/DCM (< 0.2 M) A->B Prevent thermal runaway C Step 2: Cooling Submerge in Ice Bath (0 °C) B->C Heat sink preparation D Step 3: Controlled Quench Dropwise addition of 1M NaOH C->D Mitigate exotherm E Step 4: Ring-Opening Formation of Stable Sulfamate Salt D->E S_N2 Nucleophilic Attack F Step 5: Phase Separation (Post-LCMS Verification) E->F LCMS Verification G Aqueous Waste (Basic Sulfamate Salts) F->G Extract aqueous H Organic Waste (Solvents & Cbz Byproducts) F->H Extract organic I Licensed Incineration (Flue Gas Scrubbing) G->I Final Disposal H->I Final Disposal

Fig 1: Step-by-step quenching and waste segregation workflow for cyclic sulfamidates.

References

  • Title: Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

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